Myristoyl coenzyme A
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAFKXOFBZQTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Myristoyl-CoA in N-Myristoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical co- and post-translational modification influencing a vast array of cellular processes. This modification is orchestrated by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (Myristoyl-CoA) as the essential acyl donor. This technical guide provides an in-depth exploration of the central role of Myristoyl-CoA in N-myristoylation, detailing the enzymatic mechanism, substrate recognition, and the profound functional consequences for cellular signaling. We present a comprehensive overview of the quantitative parameters governing this process and detail established experimental protocols for its investigation, providing a valuable resource for researchers in cellular biology and drug development.
Introduction to N-Myristoylation
N-myristoylation is a ubiquitous and generally irreversible lipid modification in eukaryotes, impacting a wide range of proteins involved in signal transduction, protein-protein interactions, and membrane targeting.[1][2][3] The attachment of the myristoyl group, derived from myristic acid, imparts a hydrophobic character to the modified protein, facilitating its association with cellular membranes and influencing its conformation and function.[4][5] This process is catalyzed by N-myristoyltransferase (NMT), which recognizes a specific consensus sequence on the substrate protein, most notably an absolute requirement for a glycine residue at the N-terminus.
Myristoyl-CoA: The Essential Acyl Donor
Myristoyl-CoA is the activated form of myristic acid and serves as the sole acyl donor for the N-myristoylation reaction. The high-energy thioester bond in Myristoyl-CoA provides the thermodynamic driving force for the transfer of the myristoyl group to the N-terminal glycine of the target protein.
The Enzymatic Mechanism of N-Myristoyltransferase (NMT)
The transfer of the myristoyl group from Myristoyl-CoA to a substrate protein is a highly specific and ordered process following a Bi-Bi kinetic mechanism.
-
Binding of Myristoyl-CoA: The catalytic cycle initiates with the binding of Myristoyl-CoA to the apoenzyme form of NMT. This binding event induces a significant conformational change in the enzyme, opening up the peptide-binding groove.
-
Binding of the Protein Substrate: The newly formed NMT-Myristoyl-CoA complex is now competent to bind the protein substrate, recognizing the N-terminal glycine and surrounding amino acid sequence.
-
Nucleophilic Attack and Acyl Transfer: The alpha-amino group of the N-terminal glycine of the substrate protein performs a nucleophilic attack on the carbonyl carbon of the Myristoyl-CoA thioester. This leads to the formation of a tetrahedral intermediate.
-
Release of Products: The tetrahedral intermediate collapses, resulting in the formation of an amide bond between the myristoyl group and the glycine residue, and the release of Coenzyme A (CoA). The myristoylated protein is then released from the enzyme, returning NMT to its apo-form, ready for another catalytic cycle.
Quantitative Aspects of N-Myristoylation
The efficiency and specificity of N-myristoylation are governed by the kinetic parameters of NMT for its substrates, Myristoyl-CoA and the target protein.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | - | - | |
| Human NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | - | - | |
| Human NMT1 | Hs pp60src (2-9) peptide | 2.76 ± 0.21 | - | - | |
| Human NMT2 | Hs pp60src (2-9) peptide | 2.77 ± 0.14 | - | - | |
| Yeast Nmt1p | Myristoyl-CoA | - | 13.8 ± 0.6 (single turnover) | - | |
| Yeast Nmt1p | Cnb1p octapeptide | - | - | 2.1 ± 0.3 x 10⁶ |
Note: kcat values are often determined under specific experimental conditions and may vary. The provided data represents values from the cited literature.
Signaling Pathways Regulated by N-Myristoylation
N-myristoylation is a key regulator of numerous signaling pathways, primarily by promoting the membrane localization of signaling proteins.
Src Family Kinases
The N-myristoylation of Src family kinases, such as c-Src, is essential for their localization to the plasma membrane, which is a prerequisite for their activation and downstream signaling. Inhibition of Src myristoylation prevents its membrane association, leading to a loss of its kinase activity and subsequent downstream signaling events that are crucial for cell growth and proliferation.
G-Protein Signaling
The α-subunits of many heterotrimeric G-proteins are N-myristoylated, which, often in conjunction with palmitoylation, facilitates their anchoring to the inner leaflet of the plasma membrane. This localization is critical for their interaction with G-protein coupled receptors (GPCRs) and the subsequent propagation of extracellular signals.
Apoptosis
N-myristoylation also plays a crucial role in the regulation of apoptosis. During apoptosis, caspase-mediated cleavage of certain proteins, such as Bid, can expose an internal glycine residue, making it a substrate for NMT. The subsequent myristoylation of truncated Bid (tBid) targets it to the mitochondrial membrane, where it promotes the release of cytochrome c and initiates the apoptotic cascade.
Experimental Protocols
Investigating the role of Myristoyl-CoA in N-myristoylation requires a variety of biochemical and cell-based assays.
In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-Based)
This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.
Materials:
-
Purified recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide corresponding to the N-terminus of a known myristoylated protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare solutions of NMT, Myristoyl-CoA, peptide substrate, and CPM in assay buffer.
-
In a 96-well plate, add the assay buffer, NMT enzyme, and CPM probe.
-
Initiate the reaction by adding Myristoyl-CoA and the peptide substrate.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths will depend on the specific fluorescent probe used).
-
The initial rate of the reaction is proportional to the NMT activity.
Metabolic Labeling of N-Myristoylated Proteins
This method allows for the in vivo identification of myristoylated proteins by introducing a labeled myristic acid analog into cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Labeled myristic acid analog (e.g., [³H]-myristic acid or a "clickable" analog such as an alkynyl or azido-myristate)
-
Cell lysis buffer
-
SDS-PAGE and autoradiography/fluorography equipment (for radioactive labeling)
-
Click chemistry reagents (e.g., biotin-azide/alkyne and copper catalyst) and streptavidin beads for enrichment (for clickable analogs)
-
Mass spectrometer
Methodology:
-
Culture cells to the desired confluency.
-
Incubate the cells with the labeled myristic acid analog for a specified period. The analog will be metabolically converted to its CoA derivative and incorporated into proteins by endogenous NMTs.
-
Lyse the cells and harvest the total protein.
-
For radioactive labeling: Separate the proteins by SDS-PAGE and visualize the labeled proteins by autoradiography or fluorography.
-
For clickable analogs: Perform a click reaction to attach a reporter tag (e.g., biotin). Enrich the tagged proteins using streptavidin affinity chromatography. The enriched proteins can then be identified by mass spectrometry.
Conclusion
Myristoyl-CoA is the indispensable and highly specific acyl donor in the N-myristoylation of a diverse array of cellular proteins. The enzymatic transfer of the myristoyl group, catalyzed by NMT, is a fundamental process that governs the localization and function of numerous proteins involved in critical signaling pathways. A thorough understanding of the role of Myristoyl-CoA and the mechanism of N-myristoylation is paramount for elucidating complex cellular processes and for the development of novel therapeutic strategies targeting diseases where this modification is dysregulated, such as in cancer and infectious diseases. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this vital post-translational modification.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
A Technical Guide to the Myristoyl-CoA Synthesis Pathway in Mammalian Cells
Abstract: Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and stability. This process is fundamental to a vast array of cellular signaling pathways, including those involved in cell growth, differentiation, and oncogenesis. The availability of the activated fatty acid, myristoyl-coenzyme A (myristoyl-CoA), is the rate-limiting substrate for the N-myristoyltransferase (NMT) enzymes that catalyze this modification. Understanding the synthesis of myristoyl-CoA is therefore paramount for researchers in cell biology and professionals in drug development targeting myristoylation-dependent pathways. This technical guide provides an in-depth exploration of the myristoyl-CoA synthesis pathway in mammalian cells, detailing the key enzymes, their kinetics, subcellular locations, and relevant experimental methodologies.
The Core Pathway: From Myristic Acid to Protein Myristoylation
The journey from free myristic acid to a myristoylated protein involves two principal steps: the activation of myristic acid and its subsequent transfer to a target protein.
-
Fatty Acid Activation: Myristic acid, either from dietary sources or de novo synthesis, is first activated to its high-energy thioester derivative, myristoyl-CoA. This ATP-dependent reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs).
-
Acyl Group Transfer: The myristoyl group is then transferred from myristoyl-CoA to the N-terminal glycine residue of a nascent or mature polypeptide chain. This reaction is catalyzed by N-myristoyltransferase (NMT).[1][2][3]
The synthesis of myristoyl-CoA is a crucial control point, linking fatty acid metabolism directly to protein modification and signal transduction.
References
The Unveiling of a Crucial Lipid Anchor: A Technical History of Protein N-Myristoylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation, the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs a vast array of cellular processes. From its initial discovery as an obscure "N-terminal blocking group" to its current status as a key regulator of signal transduction, protein trafficking, and apoptosis, the journey of understanding N-myristoylation has been one of meticulous biochemical investigation and technological advancement. This in-depth technical guide chronicles the history of this vital modification, detailing the seminal discoveries, the key experimental methodologies that enabled them, and the profound functional implications that continue to drive research and therapeutic development. We will explore the discovery of the responsible enzyme, N-myristoyltransferase (NMT), its kinetic properties, and the signaling pathways orchestrated by its substrates, providing a comprehensive resource for researchers in the field.
The Dawn of a Discovery: Unmasking a Novel Modification
The story of N-myristoylation begins in 1982 when the laboratory of Koiti Titani identified an "N-terminal blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase (PKA) isolated from bovine cardiac muscle.[1] Using what were then modern mass spectrometric techniques, they determined this blocking group to be myristic acid, a 14-carbon saturated fatty acid, covalently attached to the N-terminal glycine residue of the protein.[1] This seminal discovery marked the first identification of this novel lipid modification.
Subsequent research in the following years rapidly expanded the list of myristoylated proteins, including calcineurin, viral gag proteins, and NADH-cytochrome b5 reductase, all identified using similar mass spectrometry-based approaches.[2] These early studies established N-myristoylation as a recurring theme in cellular biochemistry.
A pivotal moment in the early exploration of protein acylation came from the work of Towler and Glaser. Their experiments, using metabolic labeling with radiolabeled fatty acids like [3H]palmitate and [3H]myristate, revealed that distinct sets of cellular proteins were acylated by different fatty acids, indicating a high degree of specificity.[3] They observed that protein-linked palmitate was labile to hydroxylamine treatment, suggesting a thioester bond, whereas myristate was predominantly linked via a stable amide bond.[3] This work was crucial in differentiating N-myristoylation from other forms of protein acylation.
The Key Enzyme: Discovery and Characterization of N-Myristoyltransferase (NMT)
The discovery of N-myristoylated proteins naturally led to the search for the enzyme responsible for this modification. In 1986, Towler and Glaser reported an enzymatic activity in yeast that could transfer myristic acid to the N-terminus of a synthetic octapeptide derived from the catalytic subunit of PKA. This activity was dependent on ATP and Coenzyme A, was enriched in a crude membrane fraction, and importantly, showed specificity for myristate over palmitate. This was the first functional identification of what would come to be known as N-myristoyltransferase (NMT).
The subsequent purification and characterization of NMT from Saccharomyces cerevisiae revealed it to be a monomeric protein with a molecular weight of approximately 55 kDa that does not require a divalent cation for its activity. Further kinetic and structural studies of yeast and human NMTs established that the enzyme follows an ordered Bi-Bi kinetic mechanism. This mechanism involves the initial binding of myristoyl-CoA to the enzyme, which induces a conformational change that creates a binding site for the protein substrate. The myristoyl group is then transferred to the N-terminal glycine of the substrate, and the products, CoA and the myristoylated protein, are released sequentially.
Quantitative Analysis of NMT Kinetics
The substrate specificity of NMT has been extensively studied using synthetic peptides. These studies have provided valuable quantitative data on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), for various substrates. A lower Km value indicates a higher affinity of the enzyme for its substrate.
| Substrate (Peptide Sequence) | NMT Isoform | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |
| GNAAAARR-NH2 (from PKA) | Yeast NMT | ~500 (apparent) | - | - | |
| ARF6 Peptide | Human NMT1 | 10.4 ± 1.2 | 3.2 ± 0.1 | 3.1 x 105 | |
| Acetyl-CoA (with ARF6 peptide) | Human NMT1 | 10.1 ± 1.5 | 3.1 ± 0.1 | 3.1 x 105 | |
| Myristoyl-CoA (with ARF6 peptide) | Human NMT1 | 1.8 ± 0.2 | 3.2 ± 0.1 | 1.8 x 106 |
Two Paths to Myristoylation: Co- and Post-Translational Modification
N-myristoylation can occur through two distinct temporal mechanisms: co-translationally on nascent polypeptide chains and post-translationally on mature proteins.
Co-Translational N-Myristoylation
This is the canonical and most common pathway for N-myristoylation. As a new protein is being synthesized on the ribosome, the initiator methionine is cleaved by methionine aminopeptidase (MetAP). If the newly exposed N-terminal amino acid is a glycine, NMT can then catalyze the transfer of a myristoyl group from myristoyl-CoA to this glycine residue.
Post-Translational N-Myristoylation: A Role in Apoptosis
A significant advancement in the field was the discovery of post-translational N-myristoylation. This process often occurs in response to specific cellular signals, most notably during apoptosis. A key example is the pro-apoptotic protein Bid. In healthy cells, Bid exists in the cytosol as a full-length protein. Upon the initiation of apoptosis through the Fas pathway, caspase 8 is activated and cleaves Bid, exposing an internal glycine residue. This newly exposed N-terminal glycine then becomes a substrate for NMT, leading to the myristoylation of the truncated Bid (tBid). Myristoylated tBid then translocates to the mitochondria, where it induces the release of cytochrome c, a critical step in the apoptotic cascade.
References
An In-depth Technical Guide on the Intracellular Localization of Myristoyl-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl-coenzyme A (Myr-CoA) is a critical intermediate in cellular metabolism, primarily serving as the acyl donor for N-myristoylation, a co- and post-translational lipid modification of a wide array of proteins. This modification is pivotal for protein trafficking, signal transduction, and various other cellular processes, making the spatial and temporal regulation of Myr-CoA a subject of significant interest in cell biology and drug development. This guide provides a comprehensive overview of the intracellular localization of Myr-CoA, detailing its synthesis, transport, and utilization within distinct subcellular compartments. We delve into the experimental methodologies used to elucidate its localization and present key signaling pathways in which Myr-CoA plays an integral role.
Introduction
Myristoyl-CoA is the activated form of myristic acid, a 14-carbon saturated fatty acid. Its principal and most well-characterized function is to serve as the substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine residue of target proteins.[1][2] This lipid modification, known as N-myristoylation, facilitates protein-membrane interactions and protein-protein interactions, thereby influencing the subcellular localization and function of a diverse range of proteins involved in signaling cascades, oncogenesis, and infectious diseases.[3][4] Understanding the intracellular distribution of Myr-CoA is paramount to comprehending the regulation of these critical cellular events.
Synthesis and Transport of Myristoyl-CoA
The intracellular pool of myristoyl-CoA is derived from the activation of exogenous or endogenously synthesized myristic acid. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[5] Various ACSL isoforms exhibit distinct subcellular localizations, suggesting that the synthesis of myristoyl-CoA is not confined to a single organelle.
2.1. Endoplasmic Reticulum and Mitochondria: Primary Sites of Synthesis
Several ACSL isoforms, including ACSL1, ACSL3, and ACSL4, have been identified on the outer mitochondrial membrane and the endoplasmic reticulum (ER). This localization strongly indicates that these organelles are primary sites for the synthesis of myristoyl-CoA from myristic acid. The newly synthesized myristoyl-CoA is then available for various metabolic fates, including its transport to other cellular compartments.
2.2. Transport to the Cytosol
The primary site of myristoyl-CoA utilization for protein N-myristoylation is the cytosol, where N-myristoyltransferase (NMT) is predominantly located. While the precise mechanisms for the transport of myristoyl-CoA from its sites of synthesis in the ER and mitochondria to the cytosol are not fully elucidated, it is likely mediated by acyl-CoA binding proteins (ACBPs) or other transport machinery that facilitate the movement of fatty acyl-CoAs across organellar membranes.
Subcellular Utilization of Myristoyl-CoA
3.1. Cytosolic N-myristoylation
The vast majority of N-myristoylation events occur in the cytosol. NMT captures cytosolic myristoyl-CoA and catalyzes its transfer to the N-terminal glycine of nascent polypeptide chains emerging from the ribosome (co-translational myristoylation) or to full-length proteins following proteolytic cleavage (post-translational myristoylation). This modification is crucial for the proper localization and function of numerous signaling proteins.
3.2. Other Potential Roles
While N-myristoylation is the most prominent fate of myristoyl-CoA, it may also participate in other cellular processes within different compartments, such as being a precursor for the synthesis of other lipids or being involved in metabolic regulation. However, these roles are less well-characterized compared to its function in protein acylation.
Quantitative Data on Myristoyl-CoA Distribution
While advanced mass spectrometry-based techniques have enabled the quantification of various acyl-CoA species in subcellular fractions, specific quantitative data for myristoyl-CoA concentrations in different organelles remains limited in the current scientific literature. The tables below present a template for how such data would be structured and highlight the acyl-CoA species that have been quantified in different compartments, underscoring the need for further research in this area.
Table 1: Subcellular Distribution of Acyl-CoA Synthetase Isoforms Involved in Myristate Activation
| ACSL Isoform | Endoplasmic Reticulum | Mitochondria | Other |
| ACSL1 | ✓ | ✓ | |
| ACSL3 | ✓ | ✓ | Lipid Droplets |
| ACSL4 | ✓ | ✓ | Peroxisomes |
This table summarizes the known subcellular localizations of ACSL isoforms capable of activating myristic acid to myristoyl-CoA.
Table 2: Hypothetical Quantitative Distribution of Myristoyl-CoA in Subcellular Fractions
| Subcellular Fraction | Myristoyl-CoA Concentration (pmol/mg protein) | Reference |
| Cytosol | Data Not Available | |
| Mitochondria | Data Not Available | |
| Endoplasmic Reticulum | Data Not Available | |
| Nucleus | Data Not Available |
Experimental Protocols
The determination of the subcellular localization of myristoyl-CoA requires a combination of techniques to isolate cellular compartments and quantify the metabolite of interest.
5.1. Subcellular Fractionation
This is a fundamental technique to separate and enrich different organelles from a cell lysate.
-
Principle: Cells are first gently lysed to release their contents while keeping the organelles intact. Subsequently, a series of centrifugation steps at increasing speeds are used to pellet different subcellular components based on their size and density.
-
Protocol Outline:
-
Cell Lysis: Harvest cells and resuspend in a hypotonic lysis buffer. Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and other organelles.
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Microsomal (ER) Fraction Isolation: The supernatant from the mitochondrial spin is subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in endoplasmic reticulum.
-
Cytosolic Fraction: The final supernatant is considered the cytosolic fraction.
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).
-
5.2. Quantification of Myristoyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
-
Principle: Acyl-CoAs are extracted from the subcellular fractions, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific fragmentation pattern of myristoyl-CoA allows for its precise quantification.
-
Protocol Outline:
-
Extraction: Extract acyl-CoAs from the isolated subcellular fractions using a solvent mixture, typically containing an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution to ensure stability.
-
Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of myristoyl-CoA and monitoring for a specific product ion after fragmentation.
-
Quantification: Use a stable isotope-labeled internal standard of myristoyl-CoA to accurately quantify its concentration in each fraction.
-
5.3. Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF)
This advanced method provides highly accurate quantification of acyl-CoAs in subcellular compartments by using stable isotope-labeled internal standards generated within the cells.
-
Principle: A "heavy" cell population is generated by growing cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as ¹³C₃¹⁵N₁-pantothenate. These "heavy" cells, containing labeled acyl-CoAs, are then mixed with the "light" experimental cells before subcellular fractionation. The ratio of "light" to "heavy" acyl-CoAs in each fraction is then determined by LC-MS, allowing for precise quantification that corrects for sample loss and matrix effects during the fractionation and extraction procedures.
-
Protocol Outline:
-
Generation of SILEC Internal Standard: Culture a batch of cells in a medium containing ¹³C₃¹⁵N₁-pantothenate for several passages to achieve high enrichment of labeled Coenzyme A and its derivatives.
-
Sample Preparation: Harvest the experimental ("light") cells and the SILEC ("heavy") cells. Mix the two cell populations in a 1:1 ratio.
-
Subcellular Fractionation: Perform subcellular fractionation on the mixed cell population as described in section 5.1.
-
Acyl-CoA Extraction and LC-MS/MS Analysis: Extract acyl-CoAs from each fraction and analyze by LC-MS/MS.
-
Data Analysis: Determine the ratio of the "light" (endogenous) myristoyl-CoA to the "heavy" (internal standard) myristoyl-CoA in each subcellular fraction to calculate the absolute concentration.
-
Visualizations of Key Pathways and Workflows
6.1. Signaling Pathway: Myristoyl-CoA in N-myristoylation
Caption: Synthesis of Myristoyl-CoA and its utilization in protein N-myristoylation.
6.2. Experimental Workflow: Subcellular Fractionation
Caption: Workflow for the separation of subcellular fractions by differential centrifugation.
6.3. Logical Relationship: Synthesis to Function
Caption: Logical flow from Myristoyl-CoA synthesis to its functional role in protein targeting.
Conclusion and Future Directions
The intracellular localization of myristoyl-CoA is intricately linked to its synthesis by ACSL isoforms on the endoplasmic reticulum and mitochondria and its primary utilization in the cytosol by NMT for protein N-myristoylation. While the key enzymatic players and their locations are well-established, a significant gap in our knowledge is the precise quantitative distribution of myristoyl-CoA across different subcellular compartments. Future research employing advanced methodologies such as SILEC-SF will be crucial to fill this gap. A detailed understanding of the subcellular pools of myristoyl-CoA will provide deeper insights into the regulation of N-myristoylation and its role in health and disease, potentially paving the way for novel therapeutic strategies targeting specific subcellular metabolic pathways.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids impact sarcomere integrity through myristoylation and ER homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A deep proteomics perspective on CRM1-mediated nuclear export and nucleocytoplasmic partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and cellular localization of human myristoyl-COA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl-CoA's Involvement in Viral Protein Modification: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the crucial role of N-myristoylation, a lipid modification involving Myristoyl-CoA, in the lifecycle of various viruses. It details the enzymatic process, highlights key viral protein substrates, discusses the functional consequences of this modification, and presents N-myristoyltransferase (NMT) as a promising target for broad-spectrum antiviral therapies. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Introduction to N-Myristoylation
Protein N-myristoylation is a widespread and often essential co- and post-translational lipid modification where myristate, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2][3] This process is catalyzed in the cytoplasm by the host enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (Myristoyl-CoA) as the fatty acid donor.[2][4] In humans, two isoforms, NMT1 and NMT2, carry out this function.
This modification is irreversible and plays a critical role in mediating weak protein-protein and protein-lipid interactions. Consequently, myristoylation is vital for numerous cellular processes, including signal transduction, apoptosis, and protein targeting to membrane compartments. Many viruses from diverse families have evolved to usurp the host cell's NMT machinery to myristoylate their own proteins. This modification is indispensable for various stages of the viral lifecycle, including protein localization, viral particle assembly, budding, and host cell entry, making NMT a compelling target for antiviral drug development.
The Mechanism of Protein N-Myristoylation
The attachment of myristate to a viral protein is a highly specific process governed by the substrate specificity of the host NMT.
2.1 The N-Myristoylation Consensus Sequence NMT recognizes a specific amino acid motif at the N-terminus of its substrate proteins. The modification requires an absolute N-terminal Glycine (G1), which becomes exposed after the removal of the initiator Methionine by methionine aminopeptidases. The consensus sequence is generally defined as G¹-X²-X³-X⁴-S⁵/T⁵ , where X can be various amino acids, but with a preference for uncharged residues at position 2 and a Serine or Threonine at position 5 to facilitate binding to the enzyme.
2.2 The Enzymatic Reaction Pathway The process occurs via an ordered Bi-Bi kinetic mechanism. Myristoyl-CoA first binds to NMT, followed by the binding of the viral polypeptide substrate. NMT then catalyzes the nucleophilic attack of the alpha-amino group of the N-terminal glycine on the thioester carbonyl of Myristoyl-CoA, forming a stable amide bond. Coenzyme A is released first, followed by the newly acylated viral protein.
Caption: The enzymatic pathway of viral protein N-myristoylation in the host cell cytoplasm.
Viral Protein Targets and Functional Consequences
Myristoylation is exploited by a wide range of viruses. The functional consequences are diverse but typically converge on facilitating the interaction of viral proteins with cellular membranes, which is essential for viral replication and propagation.
3.1 Retroviruses (e.g., HIV-1) The most studied example is the Gag polyprotein of HIV-1.
-
Protein: Gag (specifically the N-terminal Matrix protein, p17).
-
Function: Myristoylation of the N-terminal glycine of Gag is absolutely required for its transport and stable association with the inner leaflet of the host cell plasma membrane. This membrane binding is the critical first step for the assembly of new virions. The modification works in concert with a patch of basic residues in the matrix domain to ensure tight membrane anchoring.
-
Myristoyl Switch: The accessibility of the myristoyl group on the HIV-1 matrix protein is regulated by a conformational change known as the "myristoyl switch". In the Gag precursor, the myristate is exposed, promoting membrane binding. However, after proteolytic cleavage during virion maturation, the myristate becomes sequestered within the mature matrix protein, weakening its membrane association.
-
Impact of Inhibition: A mutation of the N-terminal glycine to alanine (G2A) results in a non-myristoylated Gag that accumulates in the cytoplasm and is unable to assemble virus particles, rendering the virus non-infectious.
Caption: Role of Myristoylation in the HIV-1 Gag assembly and budding pathway.
3.2 Picornaviruses (e.g., Poliovirus, Rhinovirus)
-
Protein: Capsid protein VP4 (synthesized as part of the VP0 precursor).
-
Function: Myristoylation of the VP0 precursor is crucial for the early stages of virion assembly, specifically the formation of 14S pentameric structures from 5S protomers. The myristoyl group is located on the interior of the mature virion. It is also implicated in the early events of infection, potentially aiding in the formation of pores in the endosomal membrane to release the viral RNA into the cytoplasm.
-
Impact of Inhibition: Preventing myristoylation through G1A mutation or with NMT inhibitors blocks the formation of infectious virus particles. While viral RNA replication may proceed, the assembly of stable virions is severely impaired.
3.3 Other Viral Families
-
Arenaviruses (e.g., Lassa Virus): The small RING finger Z protein, the main driver of budding, is myristoylated at its N-terminal glycine. This modification is essential for its membrane association and budding activity. Inhibition with 2-hydroxymyristic acid dramatically reduces virus production.
-
Poxviruses (e.g., Vaccinia Virus): At least three proteins (L1, A16, G9) are N-myristoylated by host NMTs. Myristoylation of the L1 protein is critical for viral entry into the host cell. Treatment with the NMT inhibitor IMP-1088 produces non-infectious virions that are defective in membrane fusion.
-
Parvoviruses (e.g., Minute Virus of Mice): The VP1u protein contains an internal myristoylation site that is exposed after proteolytic cleavage. This post-translational myristoylation is critical for the virus to disrupt the nuclear envelope during nuclear entry.
Quantitative Data on the Impact of Myristoylation
The following tables summarize quantitative findings from studies investigating the effects of inhibiting viral protein myristoylation.
Table 1: Effect of Myristoylation Inhibition on Viral Production & Infectivity
| Virus Family | Viral Protein | Method of Inhibition | Observed Effect | Reference |
|---|---|---|---|---|
| Retroviridae (HIV-1) | Gag | G2A Mutation | Complete block of virus particle release. | |
| Retroviridae (HIV-1) | Gag | N-Myr-GOA (20 µM) | ~80% inhibition of mature HIV production. | |
| Retroviridae (HIV-1) | Gag | N-Myr-GOA (20 µM) | >90% inhibition of p17 Gag myristoylation. | |
| Arenaviridae (LCMV) | Z Protein | 2-hydroxymyristic acid | Dramatic reduction in virus production. | |
| Arenaviridae (LCMV) | Z Protein | G2A Mutation | Elimination of Z-mediated budding. | |
| Picornaviridae (CVB3) | VP0/VP4 | DDD85646 | Blocks initiation of a second infection cycle. |
| Poxviridae (Vaccinia) | L1, A16, G9 | IMP-1088 | Potently abrogated viral infection; greatly reduced infectivity of progeny virions. | |
Table 2: Potency of N-Myristoyltransferase (NMT) Inhibitors Against Viral Replication
| Inhibitor | Target Virus | Cell Line | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| IMP-1088 | Rhinovirus | HeLa | Low nanomolar | |
| IMP-1088 | Poliovirus | HeLa | Not specified, but effective | |
| IMP-1088 | Vaccinia Virus | Primate Cells | Not specified, but potent | |
| DDD85646 | Trypanosoma brucei (original target) | - | Not specified for viruses |
| 2-hydroxymyristoyl-CoA | NMT (in vitro) | - | Kᵢ = 45 nM | |
Detailed Experimental Protocols
Studying viral protein myristoylation involves a combination of metabolic labeling, molecular biology, and biochemical techniques.
5.1 Protocol: Metabolic Labeling with "Clickable" Myristic Acid Analogs This method allows for the direct detection and subsequent purification of myristoylated proteins without radioactivity. It relies on metabolically incorporating a myristic acid analog containing a bioorthogonal handle (e.g., an azide or alkyne) into proteins.
-
Cell Culture and Labeling:
-
Plate virus-permissive cells (e.g., HeLa, 293T) to achieve ~70-80% confluency.
-
Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
At an appropriate time post-infection (e.g., when viral protein synthesis is high), replace the normal growth medium with serum-free medium containing the myristic acid analog (e.g., 25-50 µM 12-azidododecanoic acid).
-
Incubate for 4-16 hours to allow for metabolic incorporation.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To 100 µg of protein lysate, add the reaction components for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This typically includes a fluorescent alkyne probe (e.g., TAMRA-alkyne), a copper(I) source (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the myristoylated proteins by scanning the gel for fluorescence using an appropriate imager.
-
The same gel can then be stained with Coomassie Blue or used for Western blotting to confirm protein identity and loading.
-
5.2 Protocol: Analysis via Site-Directed Mutagenesis This technique is the gold standard for confirming the requirement of myristoylation for a specific protein's function.
-
Mutagenesis:
-
Using a plasmid containing the viral gene of interest, perform site-directed mutagenesis to change the codon for the N-terminal glycine (GGC/GGT) to one for alanine (GCC/GCT). This creates the "G2A" mutant.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Functional Assay:
-
Transfect permissive cells with the wild-type (WT) and G2A mutant plasmids.
-
Assess the consequences of the mutation. This can include:
-
Subcellular Localization: Lyse cells and perform subcellular fractionation (separating cytoplasmic and membrane fractions). Analyze the fractions by Western blot to determine if the G2A mutant fails to associate with membranes compared to the WT protein.
-
Viral Particle Production: Transfect cells with a full-length infectious clone (WT vs. G2A mutant). Collect the supernatant at various time points and measure virus production via plaque assay, TCID₅₀, or p24 ELISA (for HIV).
-
Confirmation of Myristoylation Status: Perform metabolic labeling (as in 5.1) on cells expressing WT and G2A proteins to directly show that the mutant is not myristoylated.
-
-
Caption: A workflow for identifying and validating viral protein myristoylation.
Conclusion and Future Directions
The dependence of numerous viruses on host N-myristoyltransferases for the modification of key structural and regulatory proteins is well-established. Myristoylation, driven by the substrate Myristoyl-CoA, is a critical step that enables viral proteins to traffic to and interact with cellular membranes, facilitating essential processes like virion assembly, budding, and entry. The absolute requirement for this modification in viruses such as HIV-1 and the severe impairment of replication seen across many viral families upon its inhibition underscore the therapeutic potential of targeting NMT.
Future research should focus on:
-
Broad-Spectrum Antivirals: Developing NMT inhibitors with high potency and selectivity for host NMTs, while minimizing off-target effects, could provide a new class of broad-spectrum antiviral agents.
-
Proteomic Discovery: Utilizing advanced chemical proteomics and mass spectrometry to identify novel myristoylated viral proteins, particularly in emerging viruses.
-
Structural Biology: Elucidating the high-resolution structures of viral proteins in complex with NMT to understand the molecular basis of substrate recognition and to aid in the rational design of next-generation inhibitors.
Understanding the intricate involvement of Myristoyl-CoA in viral protein modification continues to open new avenues for fundamental virology research and the development of innovative therapeutic strategies.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. The structure of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-myristoyltransferase: a novel target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Myristoyl-CoA in Fungal Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl-CoA, a 14-carbon saturated fatty acyl-CoA, stands as a linchpin in the intricate molecular machinery governing fungal cell viability. Its significance lies primarily in its role as the essential substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the irreversible co- and post-translational attachment of a myristoyl group to the N-terminal glycine of a multitude of cellular proteins. This process, known as N-myristoylation, is a critical lipid modification that dictates the subcellular localization and biological function of proteins involved in vital cellular processes, including signal transduction, protein trafficking, and structural integrity. The indispensable nature of N-myristoylation for fungal survival has catapulted NMT into the spotlight as a promising target for the development of novel antifungal therapeutics. This guide provides an in-depth technical overview of the significance of Myristoyl-CoA in fungal cell viability, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Biochemical Significance of N-Myristoylation
N-myristoylation is a widespread and essential protein modification in eukaryotes, including pathogenic fungi. The covalent attachment of the hydrophobic myristoyl group from Myristoyl-CoA to a target protein facilitates its interaction with cellular membranes and the hydrophobic domains of other proteins. This lipidation is crucial for the proper functioning of numerous proteins, such as the ADP-ribosylation factor (ARF) proteins, which are key regulators of vesicular trafficking.[1][2] In fungi, NMT is encoded by a single gene, and its disruption is lethal, highlighting its essential role in fungal survival.[3] This contrasts with humans, who possess two NMT isoforms, offering a potential therapeutic window for selective inhibition of the fungal enzyme.[3]
The inhibition of NMT leads to a cascade of detrimental effects on the fungal cell. The mislocalization of essential myristoylated proteins disrupts critical signaling pathways and cellular processes. For instance, in Aspergillus fumigatus, reduced NMT expression affects cell morphogenesis and the integrity of the cell wall, a structure vital for fungal survival and absent in human cells.[4] In Candida albicans, NMT is essential for vegetative growth, and its inhibition leads to cell death.
N-Myristoyltransferase as a Prime Antifungal Drug Target
The essentiality of NMT in fungi, coupled with structural differences between fungal and human NMTs, makes it an attractive target for the development of selective antifungal drugs. A reduction of as little as 50% in the N-myristoylation of key proteins like ARF can lead to growth arrest in fungi. This sensitivity underscores the potential of NMT inhibitors as potent fungicidal or fungistatic agents.
Several classes of fungal NMT inhibitors have been identified, including benzofurans, benzothiazoles, and peptidomimetics. These inhibitors have shown promising activity against a range of pathogenic fungi, including fluconazole-resistant strains. The development of these inhibitors is often guided by the crystal structures of fungal NMTs, which allows for rational drug design and the optimization of inhibitor potency and selectivity.
Quantitative Data on Fungal NMT Inhibition
The following tables summarize key quantitative data related to the inhibition of fungal N-myristoyltransferases. This data is crucial for comparing the potency and selectivity of different inhibitor classes.
| Fungal Species | Enzyme | Substrate | K_m_ (µM) | Reference |
| Aspergillus fumigatus | AfNMT | Myristoyl-CoA | 0.8 ± 0.1 | |
| Aspergillus fumigatus | AfNMT | CAP5.5 (peptide) | 22 ± 2 | |
| Saccharomyces cerevisiae | Nmt1p | Myristoyl-CoA | ~1.4 | |
| Leishmania major | LmNMT | Myristoyl-CoA | 1.4 ± 0.3 | |
| Trypanosoma brucei | TbNMT | Myristoyl-CoA | 1.8 ± 0.4 | |
| Trypanosoma brucei | TbNMT | Peptide | 11 ± 1 | |
| Human | NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | |
| Human | NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | |
| Human | NMT1 | Hs pp60_src_ (2-9) (peptide) | 2.76 ± 0.21 | |
| Human | NMT2 | Hs pp60_src_ (2-9) (peptide) | 2.77 ± 0.14 |
Table 1: Kinetic Constants of Fungal and Human N-Myristoyltransferases. This table presents the Michaelis-Menten constants (K_m_) for Myristoyl-CoA and peptide substrates for NMTs from various fungal and human sources.
| Inhibitor | Fungal Species | IC_50_ (µM) | Human NMT IC_50_ (µM) | Selectivity (Human/Fungal) | Reference |
| Myristic acid derivative 3u | Candida albicans / Aspergillus niger | 0.835 | Not specified | Not specified | |
| Myristic acid derivative 3m | Candida albicans / Aspergillus niger | 0.863 | Not specified | Not specified | |
| Myristic acid | Candida albicans / Aspergillus niger | 4.213 | Not specified | Not specified | |
| Benzofuran derivative | Candida albicans | ~0.1 (MIC) | High | High | |
| Pyrazole sulphonamide (DDD86481) | Aspergillus fumigatus | 0.012 | Not specified | Not specified | |
| IMP-1088 | Human NMT1 | 0.00761 | - | - | |
| DDD85646 | Human NMT1 | 0.02133 | - | - |
Table 2: Inhibitory Activity of Selected Compounds against Fungal and Human NMTs. This table showcases the half-maximal inhibitory concentrations (IC_50_) of various inhibitors, highlighting their potency and, where available, their selectivity for the fungal enzyme over its human counterpart.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of NMT activity and the effects of its inhibition on fungal viability.
Protocol 1: In Vitro N-Myristoyltransferase (NMT) Assay (Fluorescence-Based)
This protocol describes a non-radioactive, continuous assay for NMT activity based on the detection of free Coenzyme A (CoA-SH) using a thiol-reactive fluorescent probe.
Materials:
-
Purified fungal NMT
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)
-
7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 15 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a known concentration of the peptide substrate, and the CPM probe.
-
Add the purified fungal NMT to the reaction mixture.
-
To initiate the reaction, add Myristoyl-CoA to the mixture.
-
Immediately transfer the reaction mixture to a 96-well black microplate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the CPM probe (e.g., ~380 nm excitation and ~470 nm emission).
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period before adding Myristoyl-CoA to start the reaction.
-
Calculate the IC_50_ value by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.
Protocol 2: Fungal Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of fungal cells after treatment with an NMT inhibitor.
Materials:
-
Fungal cell culture
-
Appropriate liquid growth medium
-
NMT inhibitor of interest
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
In a 96-well microplate, seed the fungal cells at a predetermined density in their appropriate growth medium.
-
Add serial dilutions of the NMT inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the second incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC_50_ value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the role of Myristoyl-CoA in fungal cell viability.
Caption: N-Myristoylation Signaling Pathway.
Caption: Antifungal Drug Discovery Workflow.
Conclusion
Myristoyl-CoA is a metabolite of profound importance to fungal cell viability due to its indispensable role in the N-myristoylation of essential proteins. The enzyme responsible for this modification, N-myristoyltransferase, has been validated as a promising and selective target for the development of novel antifungal agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to combat the growing threat of fungal infections. The continued exploration of NMT inhibitors holds significant promise for expanding our arsenal of effective antifungal therapies.
References
- 1. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 2. pnas.org [pnas.org]
- 3. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Myristoyl-CoA as a Substrate for Protein Acylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial and generally irreversible cotranslational lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-coenzyme A (CoA) to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in mediating protein-membrane interactions, subcellular targeting, and signal transduction. The hydrophobicity imparted by the myristoyl group is often essential for the biological function of the modified protein, making NMT a compelling therapeutic target for a range of diseases, including cancer, inflammatory disorders, and infectious diseases caused by fungi, parasites, and viruses. This guide provides a comprehensive technical overview of myristoyl-CoA's role in protein acylation, detailing the underlying biochemistry, key methodologies for its study, and its significance in health and disease.
The Biochemistry of N-Myristoylation
The process of N-myristoylation is a highly specific enzymatic reaction that occurs in the cytoplasm. Myristic acid, a relatively rare fatty acid, is first activated to myristoyl-CoA by myristoyl-CoA synthetase. NMT then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the α-amino group of an N-terminal glycine residue on a nascent polypeptide chain, forming a stable amide bond. This typically occurs after the removal of the initiator methionine by methionine aminopeptidase.
N-Myristoyltransferase (NMT)
In humans, two isozymes, NMT1 and NMT2, encoded by distinct genes, carry out this modification. While they share similar substrate specificities, they are not functionally redundant and exhibit different kinetic properties and tissue distribution. The catalytic cycle of NMT follows an ordered Bi-Bi kinetic mechanism where myristoyl-CoA binds first to the enzyme, inducing a conformational change that facilitates the binding of the peptide substrate. After the transfer of the myristoyl group, CoA is released, followed by the myristoylated peptide.
Substrate Recognition
NMT recognizes a specific consensus sequence on its substrate proteins. The absolute requirement is an N-terminal glycine. While a strict consensus sequence is not absolute, certain residues are favored at specific positions. For instance, small, uncharged amino acids are preferred at position 5, with serine being particularly favorable. The sequence motif recognized by NMT can be broadly described as G-{EDRKHPFYW}-x(2)-[STAGCN]-{P}.
Functional Consequences of Protein N-Myristoylation
The attachment of the myristoyl group significantly increases the hydrophobicity of the protein, which is central to its biological function. Key roles of N-myristoylation include:
-
Membrane Targeting and Anchoring: Myristoylation promotes the weak and reversible association of proteins with cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. This localization is critical for the function of many signaling proteins.
-
Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, a phenomenon known as a "myristoyl switch". This regulated exposure can modulate protein-protein interactions.
-
Signal Transduction: A vast number of proteins involved in signal transduction cascades are myristoylated. This includes G-protein α-subunits, Src family tyrosine kinases, and various other kinases and phosphatases. Myristoylation is often essential for their proper localization and function in signaling pathways.
-
Involvement in Disease: Dysregulation of N-myristoylation is implicated in various diseases. Upregulation of NMT is observed in several cancers, and many oncoproteins require myristoylation for their transforming activity. Furthermore, NMT is an essential enzyme in many pathogenic fungi and protozoa, making it an attractive drug target.
Quantitative Data on N-Myristoylation
The efficiency and specificity of N-myristoylation are governed by the kinetic parameters of NMT for its substrates, myristoyl-CoA, and the target peptide sequence.
Table 1: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human NMT1 | Myristoyl-CoA | ~0.5 - 2.0 | - | - | Estimated from multiple sources |
| Human NMT2 | Myristoyl-CoA | ~0.5 - 2.0 | - | - | Estimated from multiple sources |
| Human NMT1 | pp60Src peptide | ~5 - 20 | - | - | Estimated from multiple sources |
| Human NMT2 | pp60Src peptide | ~10 - 50 | - | - | Estimated from multiple sources |
| Human NMT1 | Gαi1 peptide | ~2 - 10 | - | - | Estimated from multiple sources |
| Human NMT2 | Gαi1 peptide | ~5 - 30 | - | - | Estimated from multiple sources |
Note: The kinetic values can vary depending on the specific peptide sequence and the assay conditions. The values presented here are approximate ranges based on available literature.
Table 2: Examples of N-Myristoylated Proteins and Their Functions
| Protein | Function | Cellular Localization | Associated Diseases |
| Src Family Kinases (e.g., c-Src) | Signal transduction, cell growth, proliferation | Plasma membrane, endosomes | Cancer |
| G-protein α-subunits (e.g., Gαi) | Signal transduction (GPCR pathways) | Plasma membrane | Various signaling disorders |
| HIV-1 Gag polyprotein | Viral assembly and budding | Plasma membrane | AIDS |
| ADP-ribosylation factors (ARFs) | Vesicular trafficking | Golgi apparatus, ER | - |
| Calcineurin B subunit | Calcium-dependent signal transduction | - | Immunological disorders |
| MARCKS | Actin cytoskeleton regulation, signal transduction | Plasma membrane | - |
Experimental Protocols
A variety of experimental techniques are employed to study protein N-myristoylation, from in vitro enzymatic assays to in vivo metabolic labeling and proteomic analysis.
In Vitro N-Myristoylation Assay
This assay directly measures the enzymatic activity of NMT.
Principle: Recombinant NMT is incubated with myristoyl-CoA and a peptide or protein substrate containing an N-terminal glycine. The incorporation of the myristoyl group is then detected.
Materials:
-
Purified recombinant N-myristoyltransferase (NMT1 or NMT2)
-
Myristoyl-CoA
-
Substrate peptide (e.g., a peptide corresponding to the N-terminus of a known myristoylated protein) or purified protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl2)
-
Detection reagent (e.g., [3H]myristoyl-CoA for radiometric detection, or a fluorescently tagged myristoyl-CoA analog)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and detection reagent.
-
Initiate the reaction by adding recombinant NMT.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).
-
Detect the incorporation of the myristoyl group. For radiometric assays, this involves capturing the myristoylated peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the fluorescence of the myristoylated product is measured.
Metabolic Labeling with Myristic Acid Analogs
This method allows for the detection and identification of myristoylated proteins in living cells.
Principle: Cells are incubated with a myristic acid analog containing a bioorthogonal handle (e.g., an azide or alkyne group). The analog is metabolically incorporated into proteins by the cellular machinery. The tagged proteins can then be detected and identified using click chemistry.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Myristic acid analog (e.g., 12-azidododecanoic acid)
-
Click chemistry reagents (e.g., a fluorescently tagged alkyne or a biotinylated alkyne, and a copper(I) catalyst)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Protocol:
-
Culture cells to the desired confluency.
-
Incubate the cells with the myristic acid analog in the culture medium for several hours to allow for metabolic incorporation.
-
Lyse the cells and harvest the protein lysate.
-
Perform a click reaction by incubating the lysate with the corresponding click chemistry partner (e.g., a fluorescent alkyne) and the copper catalyst.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry for identification. For mass spectrometry, a biotinylated tag can be used for enrichment of the labeled proteins prior to analysis.
Mass Spectrometry-Based Identification of N-Myristoylated Proteins
Mass spectrometry is a powerful tool for identifying myristoylated proteins and mapping the modification site.
Principle: Proteins are extracted from cells or tissues, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Myristoylated peptides are identified by their characteristic mass shift and fragmentation pattern.
Protocol:
-
Extract proteins from the biological sample.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the acquired MS/MS data against a protein sequence database, specifying N-terminal myristoylation as a variable modification. The myristoyl group adds 210.1987 Da to the mass of the peptide.
-
Myristoylated peptides often exhibit a characteristic neutral loss of the myristoyl group (210.1987 Da) in the MS/MS spectrum, which can be used as a diagnostic marker for identification.
Visualizations
Signaling Pathway: Myristoylation in G-protein Coupled Receptor (GPCR) Signaling
The Pivotal Role of Myristoyl-CoA in Parasitic Life Cycles: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of a protein, is a critical co- and post-translational modification in a wide range of eukaryotic parasites. This process, catalyzed by the enzyme N-myristoyltransferase (NMT), is indispensable for the proper function and localization of numerous proteins involved in essential cellular processes. These include signal transduction, protein trafficking, and structural integrity of key organelles. The absolute reliance of parasites such as Plasmodium, Leishmania, Trypanosoma, and Toxoplasma on NMT for survival, coupled with significant structural differences between parasitic and human NMTs, has spotlighted this enzyme as a promising target for novel antiparasitic drug development. This guide provides an in-depth technical overview of the role of myristoyl-CoA in parasitic life cycles, detailing the functions of myristoylated proteins, the validation of NMT as a drug target, quantitative data on inhibitor efficacy, and comprehensive experimental protocols for studying this vital pathway.
The Central Role of N-Myristoyltransferase (NMT) in Parasite Biology
N-myristoylation is a ubiquitous and irreversible lipid modification that facilitates membrane association and protein-protein interactions.[1] The enzyme responsible, NMT, transfers myristate from myristoyl-CoA to the N-terminal glycine of a diverse set of substrate proteins.[2][3] This modification is crucial for the biological function of these proteins.[1]
In parasites, a single NMT gene typically encodes the enzyme responsible for all cellular N-myristoylation events.[2] Genetic and chemical validation studies have unequivocally demonstrated that NMT is essential for the viability of several major human pathogens:
-
Trypanosoma brucei : The causative agent of African sleeping sickness, T. brucei, relies on NMT for survival. Inhibition or knockdown of TbNMT leads to rapid parasite killing in vitro and in vivo, curing trypanosomiasis in mouse models. This is attributed to the disruption of the function of over 60 predicted myristoylated proteins, including ADP-ribosylation factors (ARFs).
-
Leishmania spp. : In Leishmania major and Leishmania donovani, NMT is essential for viability and parasite morphology. Gene targeting experiments have confirmed that the enzyme is indispensable.
-
Plasmodium falciparum : For the deadliest malaria parasite, NMT is crucial for the asexual blood stage of its life cycle. Inhibition of PfNMT blocks parasite development, egress from red blood cells, and invasion of new host cells. This pleiotropic effect underscores its importance as a drug target.
-
Toxoplasma gondii : The causative agent of toxoplasmosis also depends on a functional NMT. An estimated 1.8% of all T. gondii proteins are predicted to be myristoylated. NMT inhibitors developed for Plasmodium have shown efficacy against T. gondii, highlighting the potential for broad-spectrum antiparasitic drugs targeting this enzyme.
The essentiality of NMT across these diverse parasites makes it a high-value target for therapeutic intervention.
Myristoylated Proteins and Their Functions in Parasites
The myristoylated proteome of parasites encompasses a wide array of proteins with critical functions throughout the parasite's life cycle. These proteins are often involved in signaling pathways that are fundamental to parasite survival and pathogenesis.
A key family of myristoylated proteins in parasites are the ADP-ribosylation factors (ARFs) . These are small GTPases that play a central role in vesicular trafficking. Myristoylation is essential for their localization to membranes, where they recruit coat proteins to initiate the formation of transport vesicles.
The logical consequence of NMT inhibition is a cascade of cellular disruptions stemming from the inability to myristoylate these essential proteins. This ultimately leads to parasite death, making NMT a highly attractive drug target.
References
Methodological & Application
Application Notes and Protocols for In Vitro N-Myristoyltransferase (NMT) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-myristoylation is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a wide range of eukaryotic proteins.[1][2] This modification is vital for protein-membrane interactions, signal transduction, and protein-protein interactions.[1][3] NMT is a validated drug target for various diseases, including cancer, as well as fungal and parasitic infections, due to its essential role in the viability of these organisms.[1]
These application notes provide detailed protocols for performing an in vitro NMT assay using a sensitive and robust fluorescence-based method. This assay is suitable for enzyme kinetic studies, substrate specificity determination, and high-throughput screening of potential NMT inhibitors.
Principle of the Assay
The NMT enzymatic reaction involves the transfer of a myristoyl group from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a substrate peptide or protein. This reaction releases Coenzyme A (CoA) with a free thiol group (-SH).
Several methods exist to measure NMT activity, including radioactive assays using [3H]myristoyl-CoA and ELISA-based methods. However, the protocol detailed here focuses on a non-radioactive, fluorescence-based assay. This method detects the CoA product in real-time using a thiol-reactive pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM). When CPM reacts with the thiol group of the released CoA, it forms a stable, fluorescent adduct, and the increase in fluorescence is directly proportional to NMT activity. This method offers an attractive alternative to radioactive assays, being suitable for both continuous monitoring and endpoint measurements.
Signaling Pathway and Experimental Workflow
N-Myristoylation Pathway
References
Protocol for Metabolic Labeling with Myristoyl-CoA Analogs: Application Notes for Researchers
Introduction
N-myristoylation is a crucial lipid modification where myristoyl-CoA, a 14-carbon saturated fatty acid, is co-translationally or post-translationally attached to the N-terminal glycine residue of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in mediating protein-membrane interactions and protein-protein interactions.[1][2] N-myristoylation is integral to a multitude of cellular signaling pathways, including those involving G-proteins and Src family kinases, making it a significant area of study in cell biology and a potential target for drug development.[3][4]
Metabolic labeling with myristoyl-CoA analogs offers a powerful approach to study protein myristoylation. By introducing bioorthogonal analogs of myristic acid, which contain "clickable" functional groups like azides or alkynes, researchers can tag, visualize, and enrich myristoylated proteins for subsequent analysis.[5] These application notes provide a detailed protocol for the metabolic labeling of proteins with myristoyl-CoA analogs, their subsequent detection, and analysis.
Core Principles
The methodology is based on the cellular uptake and enzymatic incorporation of a myristic acid analog into proteins by NMT. The bioorthogonal handle on the analog allows for a highly specific and efficient covalent reaction, known as a "click chemistry" reaction, with a corresponding reporter molecule. This reporter can be a fluorophore for imaging or a biotin tag for affinity purification and mass spectrometry-based identification.
Data Presentation: Quantitative Parameters for Metabolic Labeling
Successful metabolic labeling depends on optimizing the concentration of the myristoyl-CoA analog and the incubation time for the specific cell line being investigated. The following table summarizes recommended starting concentrations and incubation times from various studies. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
| Myristoyl-CoA Analog | Cell Line | Concentration | Incubation Time | Outcome | Reference |
| 12-Azidododecanoic acid (12-ADA) | Muscle cells (in vitro) | Not specified | Not specified | Visualization of myristoylated proteins | |
| Myristic acid alkyne | C. elegans | Not specified | Not specified | Profiling of myristoylated proteins | |
| [1-¹⁴C]-labeled myristic acid | Cultured rat hepatocytes | 0.1 mmol/L | 30 min - 12 hr | Rapid metabolism and incorporation into triglycerides | |
| Oxygen-substituted myristic acid analogs | Murine myocyte (BC3H1), Rat fibroblast (3Xsrc), NIH 3T3 | Not specified | Not specified | Protein-sequence-specific incorporation and redistribution | |
| 17-Octadecynoic acid (17-ODYA) | Mammalian cells | 25-100 µM | 4 - 16 hours | Detection of protein acylation |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the metabolic labeling, detection, and analysis of myristoylated proteins.
Part 1: Metabolic Labeling of Myristoylated Proteins
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and culture overnight to allow for adherence and recovery.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the myristoyl-CoA analog (e.g., 12-azidododecanoic acid or myristic acid alkyne) in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to the table above for starting points). It is recommended to test a range of concentrations (e.g., 10-100 µM).
-
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with warm Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Cell Harvest:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold DPBS.
-
Harvest the cells by scraping in ice-cold DPBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Part 2: Cell Lysis
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. The choice of buffer depends on the downstream application. A common starting point is a RIPA-like buffer, but milder detergents like NP-40 can be used if preserving protein complexes is desired.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Part 3: Click Chemistry Reaction for Protein Labeling
This protocol is for labeling alkyne-modified proteins with an azide-containing reporter (e.g., biotin-azide or a fluorescent azide). The reverse is also possible (azide-modified protein and alkyne-reporter).
-
Reagent Preparation:
-
Copper (II) Sulfate (CuSO₄): 20 mM stock solution in water.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 100 mM stock solution in water. THPTA is a copper-chelating ligand that improves the efficiency and biocompatibility of the click reaction.
-
Sodium Ascorbate: Freshly prepared 300 mM stock solution in water. This acts as a reducing agent to generate the active Cu(I) catalyst.
-
Azide Reporter (e.g., Biotin-Azide): 2.5 mM stock solution in DMSO or water.
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µL at 1-5 mg/mL)
-
PBS buffer (to adjust final volume)
-
Azide reporter (to a final concentration of 20-50 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 4 volumes of ice-cold acetone or methanol to the reaction mixture.
-
Incubate at -20°C for 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
Part 4: Analysis of Labeled Proteins
-
Resuspend the protein pellet from the click reaction (if a fluorescent reporter was used) in 1x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.
-
If a biotin reporter was used, resuspend the protein pellet in 1x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Binding to Streptavidin Beads:
-
Resuspend the protein lysate after the click reaction with biotin-azide in a binding buffer (e.g., RIPA buffer with reduced SDS).
-
Add streptavidin-conjugated agarose or magnetic beads and incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., high salt, low concentration of non-ionic detergent) can improve purity.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Alternatively, for mass spectrometry, perform on-bead digestion.
-
-
Sample Preparation for Mass Spectrometry:
-
In-Gel Digestion: Run the eluted proteins on an SDS-PAGE gel, stain with a mass spectrometry-compatible stain (e.g., Coomassie blue), excise the protein bands of interest, and perform in-gel digestion with trypsin.
-
On-Bead Digestion:
-
Wash the beads with a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Resuspend the beads in the digestion buffer containing a reducing agent (e.g., DTT) and incubate.
-
Alkylate with an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the myristoylated proteins.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling of myristoylated proteins.
Caption: Role of N-myristoylation in membrane localization and signaling.
References
Application Notes and Protocols for the Identification of Myristoylated Proteins Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Myristoylation
Protein N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a protein.[1] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally after proteolytic cleavage.[1] Myristoylation plays a vital role in mediating protein-protein and protein-lipid interactions, which are essential for localizing proteins to cellular membranes and participating in a wide array of signal transduction pathways.[1][2]
The functional consequences of myristoylation are diverse and significant. This modification is critical for the proper function of numerous signaling proteins, including kinases and G-proteins, by targeting them to the plasma membrane where they can interact with their respective receptors and downstream effectors.[3] Dysregulation of myristoylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making NMT an attractive therapeutic target.
Application of Mass Spectrometry in Myristoylation Analysis
Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of myristoylated proteins. It offers high sensitivity and accuracy, allowing for the precise identification of myristoylation sites and the quantification of modification stoichiometry. Advanced MS-based proteomic workflows, often coupled with enrichment strategies, enable the global profiling of myristoylated proteins within a cell or organism, providing valuable insights into cellular signaling networks and disease pathogenesis.
Recent advancements in high-resolution mass spectrometry have significantly improved the detection of low-abundance myristoylated proteins. Furthermore, quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification (LFQ), allow for the dynamic and quantitative analysis of myristoylation in response to various stimuli or drug treatments.
Experimental Workflow for Myristoylated Proteome Analysis
A typical workflow for the identification of myristoylated proteins using mass spectrometry involves several key steps, from sample preparation to data analysis.
References
Application of click chemistry for detecting Myristoyl-CoA targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group (C14 fatty acid) from myristoyl-CoA to the N-terminal glycine of target proteins.[1][2] This modification is vital for protein localization, stability, and involvement in various signaling pathways.[1][2] Dysregulation of N-myristoylation is implicated in diseases like cancer and infections, making NMT a significant drug target.[3] Click chemistry provides a powerful and versatile bioorthogonal tool for the detection, identification, and quantification of myristoylated proteins. This methodology utilizes myristic acid analogs containing a bioorthogonal handle (an azide or alkyne group) that are metabolically incorporated into proteins. These tagged proteins can then be selectively derivatized with reporter molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for visualization, enrichment, and mass spectrometry-based identification.
Signaling Pathways Involving N-Myristoylation
N-myristoylation plays a critical role in various signaling cascades by facilitating the membrane association of key proteins. For instance, the myristoylation of Src family kinases is essential for their localization to the plasma membrane and subsequent activation. Similarly, myristoylation is involved in T-cell receptor signaling by targeting proteins like Lck to the cell membrane.
Experimental Workflow for Detecting Myristoyl-CoA Targets
The general workflow involves three main stages: metabolic labeling of proteins with a myristic acid analog, cell lysis and click chemistry reaction with a reporter probe, and downstream analysis.
Quantitative Data Summary
The application of click chemistry has enabled the identification and quantification of a significant number of myristoylated proteins and the assessment of NMT inhibitor efficacy.
Table 1: Identification of N-Myristoylated Proteins in Human Cells
| Cell Line | Number of Myristoylated Proteins Identified | Reference |
| HeLa | >100 | |
| HEK 293 | 87 | |
| MCF-7 | Not specified, but confirmed | |
| HCT116 | Not specified, but confirmed |
Table 2: Effect of NMT Inhibition on Myristoylated Protein Abundance in P. falciparum
| Protein ID | Protein Name | Log2 Fold Change (Inhibitor/Control) | p-value |
| PF3D7_1133400 | GAP45 | -2.5 | <0.01 |
| PF3D7_1446500 | CDPK1 | -2.2 | <0.01 |
| PF3D7_1218800 | ARM | -1.8 | <0.01 |
| PF3D7_0414600 | A-IPP | -1.5 | <0.01 |
Experimental Protocols
Protocol 1: Synthesis of 12-Azidododecanoic Acid (12-ADA)
This protocol is adapted from previously described methods.
Materials:
-
12-Bromododecanoic acid
-
Sodium azide (NaN3)
-
18-crown-6
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Argon gas
Procedure:
-
In a round-bottom flask, combine 12-bromododecanoic acid (1.8 g, 6.4 mmol), sodium azide (1.2 g, 19 mmol), and 18-crown-6 (0.5 g, 1.9 mmol).
-
Add 25 mL of DMF to the flask.
-
Stir the mixture under an argon blanket at room temperature overnight.
-
Remove the DMF under vacuum.
-
Dilute the residue with 25 mL of DCM.
-
Add 25 mL of 1 M HCl to quench any unreacted sodium azide.
-
Extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 12-ADA.
Protocol 2: Metabolic Labeling of Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete culture medium
-
12-Azidododecanoic acid (12-ADA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells to be approximately 70-80% confluent on the day of labeling.
-
Prepare the labeling medium by supplementing the complete culture medium with 12-ADA to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 16-24 hours under standard culture conditions (37°C, 5% CO2).
-
After incubation, wash the cells three times with cold PBS to remove unincorporated 12-ADA.
-
The cells are now ready for lysis or can be stored at -80°C.
Protocol 3: In-gel Fluorescence Detection of Myristoylated Proteins
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction cocktail:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA)
-
-
SDS-PAGE sample buffer
-
Polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Lyse the labeled cell pellet in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction cocktail. The final concentrations should be approximately: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4, and 50 µM alkyne-fluorophore.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 4: Affinity Enrichment of Myristoylated Proteins for Mass Spectrometry
Materials:
-
Metabolically labeled cell lysate (from Protocol 3, step 3)
-
Click chemistry reaction cocktail with alkyne-biotin probe
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-solution or on-bead digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Perform the click chemistry reaction as described in Protocol 3 (steps 4-5), but substitute the alkyne-fluorophore with an alkyne-biotin probe.
-
Precipitate the proteins to remove excess biotin probe.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the enriched myristoylated proteins from the beads using elution buffer.
-
The enriched proteins can then be resolved by SDS-PAGE for in-gel digestion or subjected to in-solution digestion for subsequent LC-MS/MS analysis.
Logical Relationships in Target Identification
The identification of Myristoyl-CoA targets using this click chemistry approach relies on a series of logical connections, from the specific incorporation of the myristic acid analog to the confident identification of the protein by mass spectrometry.
References
- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of Non-Hydrolyzable Myristoyl-CoA Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of eukaryotic and viral proteins.[1][2][3][4] This process is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in membrane targeting, signal transduction, and protein-protein interactions.[1] Dysregulation of N-myristoylation is implicated in various diseases, including cancer, and viral and bacterial infections, making NMT a promising therapeutic target.
Non-hydrolyzable myristoyl-CoA analogs are invaluable tools for studying the kinetics and mechanism of NMT and for developing potent and specific inhibitors. These analogs mimic the natural substrate, myristoyl-CoA, but are resistant to enzymatic cleavage, allowing for the investigation of enzyme-substrate interactions and the development of potential therapeutics. This document provides detailed protocols for the synthesis of a key non-hydrolyzable myristoyl-CoA analog and its application in NMT inhibition assays.
Signaling Pathways Involving N-Myristoylation
N-myristoylation is integral to numerous signaling pathways by facilitating the localization of key proteins to cellular membranes, a prerequisite for their function. A prominent example is the role of myristoylated proteins in G-protein coupled receptor (GPCR) and tyrosine kinase signaling.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Protein Myristoylation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Protein N-Myristoylation
Protein N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a target protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and typically occurs co-translationally on nascent polypeptide chains after the removal of the initiator methionine.[1][3][4] In some cases, post-translational myristoylation can occur after proteolytic cleavage exposes an internal glycine residue.
Myristoylation enhances protein hydrophobicity, promoting weak and reversible interactions with cellular membranes and other proteins. This modification is vital for the proper subcellular localization and function of numerous proteins involved in critical signaling pathways, such as G-protein signaling and tyrosine kinase cascades. Dysregulation of protein myristoylation is implicated in various diseases, including cancer, infectious diseases, and neurodegenerative disorders, making NMT a significant drug target. The study of myristoylation in a living context is therefore essential for understanding its role in health and disease.
Application Note 1: Metabolic Labeling with Bioorthogonal Reporters
Metabolic labeling using bioorthogonal chemical reporters is a powerful and widely used technique to study protein myristoylation in vivo. This approach overcomes the limitations of traditional radiolabeling by offering higher sensitivity, shorter detection times, and versatile applications without the need for radioactive isotopes.
Principle: The method relies on feeding cells or organisms with a myristic acid analog that has been chemically modified to include a "bioorthogonal" handle, such as an azide or an alkyne group. These analogs, for instance, 12-azidododecanoic acid (12-ADA) or an alkynyl myristic acid, are recognized by the cellular machinery and NMT, leading to their incorporation into the native myristoylated proteome. The azide or alkyne group is chemically inert within the cellular environment but can undergo a highly specific and efficient ligation reaction, known as "click chemistry," with a complementary probe outside the cell or in cell lysates. This probe can be a fluorophore for imaging, a biotin tag for enrichment and proteomic analysis, or other reporters for specific applications.
Protocol 1: In Vivo Metabolic Labeling and Fluorescent Detection in Cultured Cells
This protocol describes the labeling of myristoylated proteins in mammalian cells using an alkynyl myristic acid analog and subsequent detection by in-gel fluorescence.
Materials:
-
Alkynyl Myristic Acid (e.g., 14-pentadecynoic acid)
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent Azide Probe (e.g., Azide-Fluor 488)
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, reducing agent, and ligand)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Methodology:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of Alkynyl Myristic Acid in DMSO.
-
Add the alkynyl analog to the cell culture medium to a final concentration of 25-50 µM. For suspension cells, add directly to the flask. For adherent cells, replace the existing medium with the analog-containing medium.
-
Incubate cells for 4-16 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Lysis:
-
For adherent cells, wash twice with ice-cold PBS, then add 200-500 µL of ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min), wash once with ice-cold PBS, and resuspend the pellet in Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate.
-
Add the fluorescent azide probe to a final concentration of 50-100 µM.
-
Prepare the click reaction cocktail according to the manufacturer's instructions, typically by premixing copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Add the reaction cocktail to the protein lysate. The final volume should be adjusted with PBS or lysis buffer.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Sample Preparation and Analysis:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend it in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Protocol 2: Proteomic Profiling via Metabolic Labeling and Biotin Enrichment
This protocol enables the identification of the myristoylated proteome by enriching labeled proteins for mass spectrometry (MS) analysis.
Materials:
-
12-azidododecanoic acid (12-ADA)
-
Alkynyl-Biotin probe
-
Streptavidin-agarose beads
-
Materials from Protocol 1 (cell culture, lysis)
-
Wash Buffers (e.g., high-salt, urea-based)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS equipment
Methodology:
-
Metabolic Labeling and Lysis:
-
Perform metabolic labeling of cells with 12-ADA (25-50 µM) for 4-16 hours, as described in Protocol 1.
-
Lyse the cells and quantify the protein concentration.
-
-
Click Reaction with Alkynyl-Biotin:
-
To 1-2 mg of total protein lysate, add the Alkynyl-Biotin probe to a final concentration of 100 µM.
-
Initiate the click reaction as described in Protocol 1.
-
Incubate for 1-2 hours at room temperature.
-
-
Enrichment of Myristoylated Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the beads to the lysate and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by gentle centrifugation (1,000 x g, 2 min).
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with Lysis Buffer containing 1% SDS, 8 M urea, and finally 50 mM ammonium bicarbonate.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to 25 mM and incubating for 20 minutes at room temperature in the dark.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Sample Preparation for MS:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute, dry, and resuspend the peptides in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Identify proteins by searching the acquired MS/MS data against a relevant protein database. Proteins identified with high confidence represent the myristoylated proteome.
-
Quantitative Data Summary
| Method / Reporter | Organism / Cell Line | No. of Proteins Identified | Key Application(s) | Reference(s) |
| Azido-myristate + Biotin Enrichment | Jurkat cells | 15 (post-apoptosis) | Identifying post-translationally myristoylated proteins | |
| Azido/Alkyne-myristate + Biotin | HeLa cells | ~100 | Global profiling of myristoylated proteins | |
| Alkynyl-myristate (YnMyr) | Toxoplasma gondii | >100 | Profiling myristoylated proteome in parasites | |
| 12-azidododecanoic acid (12-ADA) | Zebrafish embryos | N/A (Imaging) | In vivo imaging of myristoylation during development | |
| Azido-myristate + Biotin Enrichment | HIV-1 infected cells | 103 | Studying changes in myristoylation during viral infection |
Application Note 2: Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is the definitive method for identifying myristoylated proteins and pinpointing the exact site of modification. It can be used in combination with metabolic labeling or as a label-free approach to analyze endogenous myristoylation.
Principle: In a typical "bottom-up" proteomics experiment, proteins are digested into peptides, which are then analyzed by LC-MS/MS. A myristoylated peptide will have a mass increase of 210.198 Da corresponding to the myristoyl group (C₁₄H₂₇O). During tandem MS (MS/MS), myristoylated peptides often exhibit a characteristic neutral loss of 210 Da, which can be used as a diagnostic marker for identification. Quantitative proteomics strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to compare the abundance of myristoylated proteins under different conditions.
Protocol 3: Label-Free Enrichment of Endogenous Myristoylated Peptides via Liquid-Liquid Extraction
This protocol, adapted from published methods, allows for the enrichment of hydrophobic myristoylated peptides from a complex protein digest without metabolic labeling, enabling the study of endogenous modification.
Materials:
-
Cell or tissue lysate
-
Urea (8 M)
-
DTT and IAA
-
Trypsin
-
Heptanol or Octanol
-
Ethyl acetate
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS equipment
Methodology:
-
Protein Digestion:
-
Lyse cells or homogenize tissue in a buffer containing 8 M urea to denature proteins.
-
Reduce and alkylate the proteins using DTT and IAA as described in Protocol 2.
-
Dilute the urea concentration to < 2 M with ammonium bicarbonate buffer.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Liquid-Liquid Extraction:
-
Acidify the peptide digest to a final concentration of 1% TFA.
-
In a microcentrifuge tube, mix 100 µL of the acidified peptide solution with 100 µL of heptanol (or octanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 2 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase, which contains the hydrophobic (myristoylated) peptides.
-
Repeat the extraction on the remaining aqueous phase with fresh heptanol to maximize recovery. Pool the organic phases.
-
-
Back-Extraction (optional but recommended):
-
To the pooled organic phase, add 100 µL of 0.1% TFA (aqueous).
-
Vortex and centrifuge as before. Discard the lower aqueous phase to remove hydrophilic contaminants.
-
-
Sample Preparation for MS:
-
Evaporate the organic solvent (heptanol) from the sample using a vacuum centrifuge.
-
Resuspend the dried peptides in a solution containing 5% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides via LC-MS/MS. Use a shallow gradient of acetonitrile in the high concentration range to effectively separate the hydrophobic peptides.
-
Configure the data acquisition method to include the neutral loss of 210.198 Da as a trigger for MS/MS fragmentation.
-
Search the data against a protein database, specifying N-terminal myristoylation (+210.198 Da on Glycine) as a variable modification.
-
Quantitative Data Summary
| MS Approach | Organism / Cell Line | No. of Myristoylation Sites | Key Advantage(s) | Reference(s) |
| Liquid-Liquid Extraction (Label-Free) | HeLa cells | 75 | Identifies endogenous sites; no metabolic perturbation | |
| Liquid-Liquid Extraction (Label-Free) | Mouse Tissues | Tissue-specific profiles | Applicable to in vivo animal models | |
| SILAC + Metabolic Labeling | Mammalian cells | N/A (Quantitative) | Allows for accurate relative quantification |
Application Note 3: Genetic and Imaging Approaches to Study Function
To understand the biological consequences of protein myristoylation, metabolic and proteomic methods are often combined with genetic and cell imaging techniques.
Principle: The function of myristoylation on a specific protein is commonly studied by disrupting the modification and observing the resulting phenotype. This is typically achieved through site-directed mutagenesis, where the N-terminal glycine (Gly2), the site of myristate attachment, is mutated to an alanine (G2A). This mutation prevents recognition by NMT, yielding a non-myristoylated version of the protein. The functional impact can then be assessed by comparing the wild-type and G2A mutant proteins. Common readouts include changes in subcellular localization (e.g., a shift from the membrane to the cytosol), loss of protein-protein interactions, or altered activity in a signaling pathway. Fluorescence microscopy is the primary tool for visualizing these changes in protein localization.
Protocol 4: Subcellular Fractionation and Immunoblotting
This protocol provides a method to biochemically assess the shift in protein localization from the membrane to the cytosol upon loss of myristoylation.
Materials:
-
Cells expressing the wild-type protein of interest (e.g., FLAG-tagged)
-
Cells expressing the G2A mutant version of the protein
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl₂, with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-tag (e.g., anti-FLAG), a cytosolic marker (e.g., anti-GAPDH), and a membrane marker (e.g., anti-Na+/K+ ATPase).
Methodology:
-
Cell Harvesting:
-
Harvest cells expressing either the wild-type or G2A mutant protein. Wash the cell pellet with ice-cold PBS.
-
-
Homogenization:
-
Resuspend the cell pellet in 5 volumes of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the cells by passing them through a Dounce homogenizer (20-30 strokes) or by repeated passage through a 27-gauge needle. Monitor lysis using a microscope.
-
-
Fractionation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Collect the supernatant (post-nuclear supernatant).
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the total membrane fraction .
-
-
Sample Preparation and Analysis:
-
Carefully collect the cytosolic fraction.
-
Wash the membrane pellet once with hypotonic buffer and then resuspend it in Lysis Buffer (e.g., RIPA) to solubilize membrane proteins. Resuspend in the same volume as the collected cytosolic fraction.
-
Determine the protein concentration for both fractions.
-
Load equal amounts of protein (e.g., 20 µg) from the cytosolic and membrane fractions for both wild-type and G2A-mutant expressing cells onto an SDS-PAGE gel.
-
Perform Western blotting and probe with the primary antibody against the protein's tag.
-
Also, probe the blot with antibodies for the cytosolic and membrane markers to validate the quality of the fractionation.
-
Expected Outcome: The wild-type myristoylated protein is expected to be enriched in the membrane fraction. The G2A mutant, which cannot be myristoylated, should show a significant shift to the cytosolic fraction.
Signaling Pathway Context: Src Family Kinases
Myristoylation is essential for the function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.
N-myristoylation of Src allows it to associate with the inner leaflet of the plasma membrane. This localization is a prerequisite for its activation by upstream signals (e.g., from growth factor receptors) and for its ability to phosphorylate downstream substrates, thereby propagating cellular signals that control proliferation, differentiation, and survival. A non-myristoylated Src (G2A mutant) remains in the cytoplasm and is functionally inactive, highlighting the critical role of this lipid modification as a membrane anchor and a "molecular switch."
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening of N-myristoyltransferase (NMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferase (NMT) is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This irreversible modification, known as N-myristoylation, is critical for protein-membrane interactions, signal transduction, and protein stability.[1] Dysregulation of NMT activity has been implicated in various diseases, including cancer, and viral and parasitic infections, making it an attractive therapeutic target.[1] High-throughput screening (HTS) plays a pivotal role in the identification of novel NMT inhibitors from large chemical libraries. These application notes provide detailed protocols for a robust fluorescence-based HTS assay for NMT inhibitors, summarize quantitative data from screening campaigns, and illustrate the key signaling pathways involving NMT.
NMT Signaling Pathways
N-myristoylation is integral to the function of numerous proteins involved in critical cellular signaling pathways. Inhibition of NMT can disrupt these pathways, leading to therapeutic effects in various diseases.
NMT in Cancer Signaling
In cancer, NMT substrates are often key components of oncogenic signaling cascades. For instance, the myristoylation of Src family kinases is essential for their membrane localization and activation, which in turn drives cell proliferation, survival, and metastasis.[2][3] NMT inhibition can therefore disrupt these processes. Furthermore, NMT is involved in pathways regulating autophagy and ER stress, which are critical for cancer cell survival.[1]
NMT in Infectious Diseases
NMT is also a validated drug target in various infectious diseases caused by parasites and viruses. Many viral proteins, such as HIV Gag, require myristoylation by the host NMT for proper localization, assembly, and budding. Similarly, in parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness), NMT is essential for the function of proteins involved in parasite viability and pathogenesis.
References
Purifying Recombinant N-Myristoyltransferase: A Guide for Researchers
Application Notes and Protocols for the Expression, Purification, and Characterization of Recombinant N-Myristoyltransferase (NMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1][2][3][4] This irreversible modification, known as N-myristoylation, plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and signal transduction.[1] NMT is a validated drug target for the treatment of fungal infections and certain types of cancer, making the production of highly pure and active recombinant NMT essential for structural biology, enzymology, and inhibitor screening efforts.
This document provides a comprehensive overview of the techniques for purifying recombinant N-myristoyltransferase, with a focus on expression in Escherichia coli. Detailed protocols for cell lysis, affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are provided, along with methods for assessing enzyme activity.
Signaling Pathways Involving N-Myristoyltransferase
N-myristoyltransferase 1 (NMT1) is implicated in several critical cellular signaling pathways, particularly in the context of cancer. Inhibition of NMT1 can disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects. Key pathways include the regulation of Src family kinases, AMP-activated protein kinase (AMPK), and the mTOR complex 1 (mTORC1).
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 4. Single vector system for efficient N-myristoylation of recombinant proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Myristoyl-CoA in Cell-Free Protein Synthesis Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a critical lipid modification where a 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a target protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in mediating protein-membrane interactions, protein-protein interactions, and signal transduction.[1][2][3] The ability to produce N-myristoylated proteins in a controlled in vitro environment using cell-free protein synthesis (CFPS) systems offers a powerful tool for studying protein function, screening for NMT inhibitors, and producing therapeutic proteins.
These application notes provide detailed protocols for the synthesis of N-myristoylated proteins in three common CFPS systems: Insect Cell-Free Lysate, Rabbit Reticulocyte Lysate (RRL), and a reconstituted E. coli system (PURE system). Additionally, methods for the detection and quantification of N-myristoylation are described.
Key Concepts and Mechanisms
N-myristoylation can occur co-translationally or post-translationally.[3][4]
-
Co-translational N-myristoylation: The myristoyl group is transferred from Myristoyl-CoA to the N-terminal glycine of the nascent polypeptide chain shortly after the initiator methionine is cleaved by methionine aminopeptidase (MetAP).
-
Post-translational N-myristoylation: This occurs when a cryptic N-terminal glycine is exposed following proteolytic cleavage of a protein, making it accessible to NMT.
The core components for in vitro N-myristoylation are:
-
A cell-free protein synthesis system.
-
DNA or mRNA template encoding the target protein with an N-terminal glycine.
-
N-myristoyltransferase (NMT), which can be endogenous to the lysate (e.g., in eukaryotic systems) or added exogenously (e.g., in prokaryotic systems).
-
Myristoyl-CoA as the myristoyl group donor. It's important to note that high concentrations of Myristoyl-CoA can inhibit protein synthesis.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for In Vitro N-Myristoylation
The following diagram illustrates a typical workflow for producing and analyzing N-myristoylated proteins in a cell-free system.
Signaling Pathway: Src Kinase Activation
N-myristoylation is essential for the proper localization and function of many signaling proteins, such as the Src family kinases. The myristoyl group helps to anchor Src to the cell membrane, a prerequisite for its activation and downstream signaling.
Quantitative Data Summary
| Parameter | System | Protein | Result | Reference |
| Protein Yield | E. coli (in vivo co-expression) | HIV-1 Nef | ~20 mg/L of culture | |
| Myristoylation Rate | In vitro assay | c-Abl peptide | NMT1: 70%, NMT2: 50% | |
| Myristoyl-CoA Concentration | E. coli (in vivo) | M-PMV Matrix Protein | 0.06 mM sodium myristate added to culture | |
| Radioactive Labeling | Rabbit Reticulocyte Lysate | BID p7-p15 complex | 20 µCi [³H]myristic acid per reaction |
Experimental Protocols
Protocol 1: Co-translational N-Myristoylation in Insect Cell-Free Protein Synthesis System
This protocol is adapted for a commercially available insect cell-free protein synthesis system and is suitable for proteins that are co-translationally myristoylated.
Materials:
-
Insect Cell-Free Lysate Kit (e.g., from Sf21 cells)
-
DNA template (plasmid) encoding the target protein with an N-terminal glycine, under a T7 promoter.
-
[³H]myristic acid (for detection)
-
Myristoyl-CoA
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
Insect cell lysate master mix: X µL (as per manufacturer's instructions)
-
DNA template: 1 µg
-
[³H]myristic acid: 1-2 µCi
-
Myristoyl-CoA: 10-50 µM (optimization may be required)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Gently mix the reaction and incubate at 28-30°C for 2-4 hours.
-
Analysis:
-
To analyze the total protein synthesis, run a small aliquot of the reaction on an SDS-PAGE gel followed by autoradiography or fluorography.
-
To confirm N-myristoylation, compare the radiolabeled protein band with a control reaction lacking Myristoyl-CoA or with a mutant protein where the N-terminal glycine is replaced with alanine.
-
Protocol 2: Post-translational N-Myristoylation in Rabbit Reticulocyte Lysate
This protocol is suitable for studying post-translationally myristoylated proteins, such as those cleaved by caspases during apoptosis.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) Kit
-
mRNA template encoding the target protein.
-
Recombinant caspase (or other relevant protease).
-
[³H]myristic acid
-
Myristoyl-CoA
-
Nuclease-free water
Procedure:
-
In Vitro Translation:
-
Set up the translation reaction according to the RRL kit manufacturer's instructions, using the mRNA template for your protein of interest.
-
Incubate at 30°C for 60-90 minutes to allow for protein synthesis.
-
-
Proteolytic Cleavage:
-
Add the recombinant caspase to the reaction mixture to achieve the desired final concentration.
-
Incubate at 37°C for 1 hour to allow for cleavage and exposure of the internal glycine residue.
-
-
Myristoylation Reaction:
-
Add [³H]myristic acid (10-20 µCi) and Myristoyl-CoA (20-50 µM) to the reaction.
-
Incubate at 30°C for an additional 30-60 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and autoradiography. A radiolabeled band corresponding to the cleaved and myristoylated protein should be visible.
-
Protocol 3: N-Myristoylation in a Reconstituted E. coli (PURE) System
The PURE system allows for a high degree of control over the reaction components. Since E. coli lacks endogenous NMT, it must be added to the reaction.
Materials:
-
PURE System Kit
-
DNA template for the target protein (with N-terminal glycine).
-
DNA template for N-myristoyltransferase (NMT).
-
Myristoyl-CoA
-
Methionine aminopeptidase (MAP) (if not already optimal in the PURE system).
Procedure:
-
Separate Synthesis (to avoid Myristoyl-CoA inhibition):
-
Protein Synthesis: Set up a PURE system reaction to synthesize the target protein and NMT separately. If co-expressing, ensure compatible plasmids are used. Incubate according to the PURE system protocol.
-
Myristoylation: In a separate tube, prepare a solution containing Myristoyl-CoA (e.g., 50 µM).
-
-
Combined Reaction:
-
After the initial protein synthesis is complete, combine the reaction mixture containing the newly synthesized target protein and NMT with the Myristoyl-CoA solution.
-
Incubate at 37°C for 1-2 hours to allow for the myristoylation reaction to proceed.
-
-
Analysis:
-
The extent of myristoylation can be determined by mass spectrometry. Analyze the reaction mixture by LC-MS/MS to detect the mass shift corresponding to the addition of the myristoyl group.
-
Detection and Analysis of N-Myristoylation
Workflow for Mass Spectrometry-Based Detection
Mass spectrometry is a definitive method for confirming N-myristoylation and identifying the modification site.
References
Application Notes and Protocols for Stable Isotope Labeling with Myristoyl-CoA in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Myristoylation and its Significance
N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2] This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and protein localization.[1][3][4] The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes. Dysregulation of N-myristoylation has been implicated in several diseases, including cancer, infectious diseases, and inflammatory disorders, making NMT a promising therapeutic target.
Stable isotope labeling techniques, in conjunction with mass spectrometry-based proteomics, provide a powerful platform for the global and quantitative analysis of protein N-myristoylation. These methods enable the identification of NMT substrates, the quantification of changes in myristoylation levels in response to stimuli or drug treatment, and the elucidation of the functional roles of this modification.
Principle of the Method
The most common approach for studying N-myristoylation in a cellular context is through metabolic labeling with myristic acid analogs. These analogs contain a bioorthogonal handle, such as an alkyne or an azide group, that does not interfere with their metabolic incorporation into proteins by NMTs. Once incorporated, the tagged proteins can be selectively derivatized via "click chemistry," a highly specific and efficient bioorthogonal reaction. This allows for the attachment of a reporter tag, such as biotin for affinity enrichment or a fluorophore for visualization.
For quantitative analysis, this metabolic labeling strategy can be coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. After treatment, the cell lysates are combined, and the myristoylated proteins are enriched. The relative abundance of the "light" and "heavy" forms of each identified peptide in the mass spectrometer reflects the change in myristoylation levels between the two conditions.
Signaling Pathway
References
- 1. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 2. kinase-insight.com [kinase-insight.com]
- 3. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Myristoyl-CoA Utilization in Live Cells: Application Notes and Protocols for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-CoA is a critical intermediate in cellular metabolism, serving as a substrate for N-myristoyltransferases (NMTs) which catalyze the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins. This lipid modification, known as N-myristoylation, is essential for regulating protein localization, stability, and function. Consequently, visualizing the subcellular sites of Myristoyl-CoA utilization is paramount for understanding its role in various signaling pathways and disease processes.
Principle of the Method
The experimental approach relies on the cellular machinery to incorporate a modified myristic acid analog into proteins. This analog contains a bioorthogonal handle (either an azide or an alkyne group) that does not interfere with the natural metabolic processes. Once incorporated, this handle can be specifically and covalently linked to a fluorescent probe with a complementary reactive group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. The resulting fluorescently labeled proteins can then be visualized by microscopy, revealing the subcellular locations of N-myristoylation.
Application Notes
-
Probe Selection: A common and effective myristic acid analog is 12-azidododecanoic acid (12-ADA).[1][2] This probe is readily taken up by cells and activated to 12-azidododecanoyl-CoA, which is then used by NMTs to myristoylate target proteins. For detection, an alkyne-functionalized fluorophore is used. Alternatively, an alkyne-containing myristic acid analog can be used in conjunction with an azide-functionalized fluorophore.
-
Cell Line Suitability: This method is applicable to a wide range of cultured mammalian cells. Optimization of probe concentration and incubation time may be required for different cell types.
-
Controls: It is crucial to include appropriate controls. A negative control would be cells not treated with the myristic acid analog but subjected to the click reaction and imaging to assess background fluorescence. A competition control, where cells are co-incubated with an excess of natural myristic acid and the analog, can be used to demonstrate the specificity of incorporation.
-
Fixation and Permeabilization: The choice of fixation and permeabilization method can influence the preservation of cellular structures and the accessibility of the incorporated probe. Paraformaldehyde fixation followed by permeabilization with Triton X-100 is a common starting point.
-
Click Reaction Conditions: The copper(I) catalyst used in the CuAAC reaction can be toxic to cells. Therefore, the click reaction is typically performed on fixed and permeabilized cells. For live-cell imaging applications, copper-free click chemistry (SPAAC) using a cyclooctyne-bearing fluorophore is recommended.[2]
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for successful imaging of Myristoyl-CoA utilization.
| Parameter | Recommended Range | Notes |
| Myristic Acid Analog (12-ADA) Concentration | 10 - 50 µM | Optimal concentration should be determined empirically for each cell line. |
| Incubation Time with Analog | 4 - 24 hours | Longer incubation times can lead to stronger signals but may also result in higher background. |
| Fixative (Paraformaldehyde) | 3 - 4% in PBS | Fixation time is typically 10-15 minutes at room temperature. |
| Permeabilization Agent (Triton X-100) | 0.1 - 0.5% in PBS | Permeabilization time is typically 5-10 minutes at room temperature. |
| Component | Stock Concentration | Working Concentration |
| Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne) | 1 - 10 mM in DMSO | 1 - 10 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 100 mM in H₂O | 1 mM |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 10 mM in DMSO | 100 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Myristoylated Proteins
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Probe Incubation: Prepare a stock solution of 12-azidododecanoic acid (12-ADA) in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the 12-ADA-containing medium. Incubate the cells for 16-24 hours at 37°C in a humidified CO₂ incubator.
Protocol 2: Cell Fixation and Permeabilization
-
Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
Protocol 3: Click Chemistry Reaction (CuAAC)
-
Prepare Click Reaction Cocktail: For each coverslip, prepare the following reaction cocktail immediately before use. Add the reagents in the order listed:
-
PBS (to final volume)
-
Alkyne-fluorophore (to 5 µM)
-
TCEP (to 1 mM)
-
TBTA (to 100 µM)
-
CuSO₄ (to 1 mM)
-
-
Click Reaction: Remove the PBS from the coverslips and add the click reaction cocktail. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Optional: Counterstaining: If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for imaging Myristoyl-CoA utilization.
Caption: Role of N-myristoylation in c-Src signaling.
References
Genetic Approaches to the Study of Myristoyl-CoA Dependent Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs a vast array of cellular processes. This modification, catalyzed by N-myristoyltransferase (NMT), plays a pivotal role in protein localization, stability, and protein-protein interactions, thereby influencing signal transduction, oncogenesis, and infectious diseases.[1][2][3][4] Genetic manipulation serves as a powerful tool to dissect the functional consequences of myristoylation and to validate NMT as a therapeutic target. This document provides detailed application notes and protocols for genetic approaches to study Myristoyl-CoA dependent processes.
Site-Directed Mutagenesis to Probe Myristoylation
Site-directed mutagenesis is a fundamental technique to investigate the role of myristoylation on a specific protein of interest. By altering the myristoylation consensus sequence, typically by mutating the N-terminal glycine (G2) to an alanine (A2), the attachment of myristate is prevented.[4] This allows for the direct comparison of the wild-type (myristoylated) and mutant (non-myristoylated) protein's function, localization, and interactions.
Quantitative Data Summary: Impact of Myristoylation Site Mutation
| Protein | Mutation | Organism/Cell Line | Experimental Observation | Quantitative Change | Reference |
| Endothelial Nitric Oxide Synthase (eNOS) | G2A | COS cells | Subcellular localization | >95% in membrane (WT) vs. 8% in membrane (G2A) | |
| Lck Tyrosine Kinase | S6A | COS-7 cells | Subcellular localization | Almost completely cytosolic (mutant) | |
| FSP1 | G2A | Human cells | Protein-protein interaction with TOMM40 | Interaction reduced to 22% of wild-type |
Protocol: Site-Directed Mutagenesis of a Myristoylation Site (G2A)
This protocol is adapted from standard site-directed mutagenesis procedures.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired GGC to GCC (or similar) mutation at the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.
2. PCR Amplification:
-
Set up the PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu Turbo).
-
Reaction Mix:
-
5 µL 10x reaction buffer
-
1 µL dNTP mix (10 mM)
-
1.25 µL Forward Primer (100 ng/µL)
-
1.25 µL Reverse Primer (100 ng/µL)
-
X µL Plasmid DNA template (5-50 ng)
-
1 µL Pfu Turbo DNA polymerase
-
ddH₂O to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
3. DpnI Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.
4. Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Plate on selective agar plates and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
N-Myristoyltransferase (NMT) Gene Knockout using CRISPR-Cas9
CRISPR-Cas9 technology enables the targeted knockout of NMT genes (NMT1 and NMT2 in mammals) to study the global effects of myristoylation inhibition. This approach is crucial for understanding the essentiality of NMT and identifying cellular pathways that are dependent on myristoylation.
Protocol: NMT1 Gene Knockout in Mammalian Cells using CRISPR-Cas9
This protocol provides a general framework for CRISPR-Cas9 mediated gene knockout.
1. sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the NMT1 gene using online tools (e.g., CRISPR-P 2.0).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production (Optional but Recommended for Hard-to-Transfect Cells):
-
Co-transfect HEK293T cells with the Cas9/sgRNA plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the cell supernatant after 48-72 hours.
3. Transduction/Transfection of Target Cells:
-
Transduce or transfect the target cell line with the Cas9/sgRNA lentivirus or plasmid.
-
Select for transduced/transfected cells using the appropriate antibiotic resistance marker.
4. Monoclonal Isolation:
-
Plate the selected cells at a very low density to obtain single colonies.
-
Expand individual colonies to establish monoclonal cell lines.
5. Knockout Validation:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the monoclonal cell lines.
-
Perform PCR amplification of the targeted region followed by Sanger sequencing or a Surveyor assay to detect insertions/deletions (indels).
-
-
Protein Expression Analysis:
-
Perform Western blotting using an anti-NMT1 antibody to confirm the absence of the NMT1 protein.
-
Metabolic Labeling and Identification of Myristoylated Proteins
Metabolic labeling with fatty acid analogs containing "clickable" chemical handles (e.g., an alkyne or azide group) allows for the visualization and identification of myristoylated proteins. This technique, when combined with genetic manipulations, can reveal changes in the myristoylated proteome.
Quantitative Data Summary: Proteomic Identification of Myristoylated Proteins
| Method | Cell Line | Number of Identified Myristoylated Proteins | Reference |
| Quantitative Chemical Proteomics | HeLa | >100 | |
| Liquid-Liquid Extraction and LC-MS/MS | HeLa | 75 |
Protocol: Metabolic Labeling with YnMyr (alkyne-myristate analog)
1. Cell Culture and Labeling:
-
Culture cells in standard growth medium.
-
Add the alkyne-myristate analog (e.g., YnMyr) to the culture medium at a final concentration of 5-25 µM.
-
Incubate the cells for 4-24 hours to allow for metabolic incorporation of the analog.
2. Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
3. Click Chemistry Reaction:
-
To the cell lysate, add the following components for the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction:
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (CuSO₄).
-
-
Incubate the reaction at room temperature for 1 hour.
4. Analysis:
-
In-gel Fluorescence: If a fluorescent azide was used, the proteins can be separated by SDS-PAGE and visualized directly using a fluorescence scanner.
-
Western Blotting/Affinity Purification: If a biotinylated azide was used, the biotin-tagged proteins can be detected by Western blotting with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry-based identification.
Visualizations
Myristoylation-Dependent Signaling Pathway
Caption: Myristoylation-dependent signaling of Src kinase.
Experimental Workflow for Studying a Myristoylated Protein
Caption: Workflow for functional analysis of a myristoylated protein.
Logical Relationship of Myristoylation and Protein Function
Caption: The role of myristoylation in protein function.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Myristoyltransferase (NMT) Activity Assays: Technical Support Center
Welcome to the technical support center for N-myristoyltransferase (NMT) activity assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is N-myristoyltransferase (NMT) and what is its function? N-myristoyltransferase (NMT) is a ubiquitous enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of target proteins.[1][2][3][4] This modification, known as N-myristoylation, is crucial for promoting protein-membrane interactions, facilitating protein-protein interactions, and regulating signal transduction pathways.[2]
Q2: Which proteins are typically myristoylated? NMT substrates include a diverse array of proteins essential for cellular function. These include protein kinases (e.g., Src-family kinases), protein phosphatases, Gα subunits of heterotrimeric G proteins, and ADP-ribosylation factors (ARFs). Myristoylation is often critical for the proper localization and biological activity of these signaling proteins.
Q3: What are the common types of NMT activity assays? Several methods have been developed to measure NMT activity. Historically, assays have been based on the transfer of a radiolabeled myristoyl group ([³H]myristoyl-CoA) to a peptide substrate. More recently, fluorescence-based assays have become popular due to their sensitivity and non-radioactive nature. These often detect the release of Coenzyme A (CoA-SH) using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). ELISA-based methods using modified fatty acid analogs (e.g., azido-dodecanoyl-CoA) have also been developed.
Q4: Why is NMT considered a drug target? NMT is essential for the viability of various pathogenic organisms, including fungi (e.g., Candida albicans), and protozoan parasites that cause diseases like malaria, leishmaniasis, and African sleeping sickness. Furthermore, NMT is upregulated in several human cancers, and its inhibition can suppress tumor growth, making it a promising target for anti-cancer and anti-infective therapies.
Troubleshooting Guide
This guide addresses specific problems that may arise during NMT activity assays.
Issue 1: No or Weak Signal
Q: My assay shows no or very low signal. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to reagents, protocol execution, or equipment.
-
Possible Cause 1: Inactive Enzyme or Substrates.
-
Solution: Ensure that the recombinant NMT enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can damage the enzyme. Verify the activity of both the myristoyl-CoA and the peptide substrate. Test a positive control with a known potent inhibitor to confirm that the assay components are working.
-
-
Possible Cause 2: Omission or Incorrect Order of Reagents.
-
Solution: Carefully review the protocol to ensure all necessary components (enzyme, myristoyl-CoA, peptide substrate, buffer, and detection reagents) were added in the correct sequence. Preparing a master mix for multiple wells can help ensure consistency.
-
-
Possible Cause 3: Incorrect Assay Temperature.
-
Solution: Most enzyme assays are optimized for a specific temperature, often room temperature (20-25°C) or 37°C. Using buffers or reagents that are too cold (e.g., straight from ice) can significantly slow down or inhibit enzyme activity. Allow all reagents to equilibrate to the recommended assay temperature before starting the reaction.
-
-
Possible Cause 4: Inappropriate Plate Reader Settings.
-
Solution: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your specific fluorophore (e.g., for CPM-CoA adduct, excitation ~380-390 nm, emission ~470 nm). Ensure the correct filter sets are in place and that the gain settings are appropriate.
-
-
Possible Cause 5: Presence of an Enzyme Inhibitor.
-
Solution: Contaminants in the sample or buffer, such as sodium azide, EDTA (>0.5 mM), or high concentrations of detergents like SDS (>0.2%), can inhibit NMT activity. Use fresh, high-purity reagents and consider if any component of your sample preparation could be inhibitory.
-
Issue 2: High Background Signal
Q: I'm observing a high background signal in my negative control wells (no enzyme). What could be wrong?
A: High background can mask the true signal and reduce the assay window (Z' factor).
-
Possible Cause 1: Contaminated Reagents.
-
Solution: Buffers or other reagents may be contaminated with substances that react with the detection probe. For fluorescence assays using thiol-reactive dyes like CPM, contamination with reducing agents can cause a high background. Use fresh, high-quality buffers.
-
-
Possible Cause 2: Spontaneous Substrate Reaction.
-
Solution: In fluorescence assays, some highly nucleophilic test compounds can react directly with the thiol-reactive dye, leading to a false-positive signal. It is important to screen compounds for such activity in the absence of the enzyme.
-
-
Possible Cause 3: Non-specific Binding (Radioactive & ELISA assays).
-
Solution: In assays where a product is captured (e.g., on filter paper or an ELISA plate), high background can result from non-specific binding of the labeled substrate (e.g., [³H]myristoyl-CoA). Ensure washing steps are performed thoroughly and with the recommended wash buffers to remove unbound reagents.
-
-
Possible Cause 4: Inappropriate Microplate Type.
-
Solution: Using the wrong type of microplate can significantly increase background. Use black plates for fluorescence assays, white plates for luminescence, and clear plates for colorimetric assays to minimize crosstalk and background.
-
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results vary significantly between wells and experiments. How can I improve reproducibility?
A: Inconsistency often points to issues with pipetting, mixing, or environmental control.
-
Possible Cause 1: Pipetting Errors.
-
Solution: Inaccurate pipetting, especially of small volumes, can lead to large variations. Always use calibrated pipettes and ensure they are appropriate for the volume being dispensed. When possible, prepare a master reaction mix to be dispensed into wells, rather than adding each component individually.
-
-
Possible Cause 2: Incomplete Reagent Mixing.
-
Solution: Ensure all components, especially those thawed from frozen stocks, are completely thawed and gently but thoroughly mixed before use. Inadequate mixing can lead to heterogeneous solutions and inconsistent reaction rates.
-
-
Possible Cause 3: "Plate Edge Effects".
-
Solution: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, avoid using the outermost wells or fill them with buffer/water. Ensure the plate is sealed properly during incubation.
-
-
Possible Cause 4: Invalidated Inhibitors.
-
Solution: Several compounds reported in the literature as NMT inhibitors have been shown to be invalid, causing cytotoxicity through off-target effects or failing to inhibit NMT in cells. For example, 2-hydroxymyristic acid and Tris-DBA palladium do not effectively inhibit cellular N-myristoylation. Always use well-validated control inhibitors like IMP-366 (DDD85646) or IMP-1088.
-
Visual Diagrams
NMT Catalytic Pathway
The following diagram illustrates the role of NMT in targeting proteins to the cell membrane. NMT transfers a myristoyl group from Myristoyl-CoA to an N-terminal glycine of a substrate protein, which then facilitates its localization to a membrane.
Caption: NMT-mediated protein myristoylation and membrane targeting.
General Workflow for NMT Inhibitor Screening
This workflow outlines the key steps in a typical fluorescence-based screening assay to identify NMT inhibitors.
Caption: Experimental workflow for an NMT fluorescence-based inhibitor assay.
Troubleshooting Decision Tree
This logical diagram guides the user through a troubleshooting process for unexpected assay results.
Caption: Decision tree for troubleshooting common NMT assay problems.
Quantitative Data Summary
The following tables provide reference values for common substrates and inhibitors used in human NMT (HsNMT1/2) assays. Values can vary based on specific assay conditions.
Table 1: Kinetic Parameters for Peptide Substrate
| Enzyme | Peptide Substrate | Apparent Km (μM) | Assay Type |
|---|---|---|---|
| HsNMT1 | Hs pp60src(2-9) | 2.66 ± 0.20 | Fluorescence (CPM) |
| HsNMT2 | Hs pp60src(2-9) | 3.25 ± 0.22 | Fluorescence (CPM) |
Data sourced from a fluorescence-based assay.
Table 2: IC₅₀ Values for Validated NMT Inhibitors
| Inhibitor | HsNMT1 IC₅₀ | HsNMT2 IC₅₀ | Assay Type | Reference |
|---|---|---|---|---|
| IMP-1088 | < 1 nM - 7.61 nM | - | Fluorescence / Tagging | |
| DDD85646 (IMP-366) | 13.7 nM - 21.33 nM | 14.4 nM | Fluorescence (CPM) | |
| Compound 1 (Peptidic) | 0.35 µM | 0.51 µM | Fluorescence (CPM) |
IC₅₀ values are highly dependent on assay conditions, particularly substrate concentrations.
Key Experimental Protocols
Protocol 1: Fluorescence-Based NMT Activity Assay (Endpoint)
This protocol is adapted from established methods for measuring human NMT activity by detecting the production of Coenzyme A using the thiol-reactive probe CPM.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide Substrate (e.g., Hs pp60src(2-9))
-
Test Inhibitors dissolved in DMSO
-
Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) solution
-
Quenching Solution: 6 M guanidine hydrochloride, 250 mM potassium phosphate (pH 6.8)
-
Black, flat-bottom 96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of myristoyl-CoA, peptide substrate, and CPM in appropriate solvents. Prepare working solutions by diluting stocks into the Assay Buffer. Allow all reagents to equilibrate to room temperature.
-
Assay Plate Setup:
-
To each well, add 10 µL of the test inhibitor solution (or 10% DMSO for controls).
-
Add 50 µL of NMT enzyme solution (final concentration ~6-20 nM) to all wells except negative controls. For negative controls, add 50 µL of Assay Buffer.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a mixture of myristoyl-CoA (final concentration ~4 µM) and peptide substrate (final concentration ~4 µM). The final reaction volume should be around 100-110 µL.
-
-
Enzymatic Incubation:
-
Incubate the plate at 25°C for 30 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 60 µL of the Quenching Solution.
-
Add CPM solution (final concentration ~8-35 µM).
-
Incubate for an additional 30 minutes at room temperature, protected from light, to allow the CPM-CoA adduct to form.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~470 nm.
-
-
Data Analysis:
-
Subtract the average signal from the negative control (no enzyme) wells from all other wells.
-
Calculate the percent inhibition relative to the positive control (DMSO only) wells.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Myristoyl-CoA concentration for in vitro reactions
Welcome to the technical support center for Myristoyl-CoA. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize its use in in vitro reactions, particularly for N-myristoyltransferase (NMT) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Myristoyl-CoA for an in vitro N-myristoylation reaction?
A1: The optimal concentration can vary depending on the specific N-myristoyltransferase (NMT) enzyme (e.g., NMT1 vs. NMT2) and the peptide substrate being used. However, a good starting point for many NMT assays is in the low micromolar range. Published protocols have successfully used concentrations between 1 µM and 4 µM .[1][2] It's important to note that the physiological concentration of Myristoyl-CoA in mammalian cells is very low, approximately 5 nM.[3] Therefore, excessively high concentrations are unphysiological and may lead to artifacts. An empirical titration is always recommended to determine the optimal concentration for your specific experimental setup.
Q2: I'm not seeing any product formation in my NMT assay. What are the common causes?
A2: Several factors could lead to a lack of product formation. Consider the following:
-
Myristoyl-CoA Degradation: Myristoyl-CoA is susceptible to hydrolysis. Ensure it has been stored correctly at -20°C or -80°C and that stock solutions are aliquoted to avoid repeated freeze-thaw cycles.[4][5]
-
Enzyme Inactivity: Verify the activity of your NMT enzyme preparation. Use a positive control peptide known to be a good substrate.
-
Substrate Inhibition: High concentrations of Myristoyl-CoA can lead to the formation of micelles, which may reduce the effective concentration of monomeric substrate available to the enzyme. This is discussed further in Q4.
-
Incorrect Buffer Conditions: NMT activity can be sensitive to pH and ionic strength. A common buffer is Tris-HCl at pH 7.4, often supplemented with a reducing agent like DTT.
-
Missing Components: NMT assays follow an ordered Bi-Bi mechanism where Myristoyl-CoA must bind to the enzyme before the peptide substrate can bind. Ensure all reaction components are present.
Q3: How should I prepare and handle Myristoyl-CoA solutions to ensure stability and solubility?
A3: Myristoyl-CoA is typically supplied as a solid (hydrate or salt form).
-
Solubilization: It is soluble in aqueous buffers like water or PBS (pH 7.2) up to 10 mg/mL. To aid dissolution, gentle warming to 37°C or sonication is recommended.
-
Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions: Once dissolved, prepare single-use aliquots and store them at -20°C (for up to 1 month) or -80°C (for up to 6 months) to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the Critical Micelle Concentration (CMC) of Myristoyl-CoA, and why is it important for my experiments?
A4: The Critical Micelle Concentration (CMC) is the concentration above which amphipathic molecules, like Myristoyl-CoA, self-assemble into aggregates called micelles.
-
Importance: The NMT enzyme utilizes the monomeric form of Myristoyl-CoA. When the total concentration exceeds the CMC, the concentration of the monomeric form does not increase significantly. This can lead to saturation of the enzyme at a lower-than-expected total concentration and can be misinterpreted as substrate inhibition.
-
CMC Value: The CMC of long-chain fatty acyl-CoAs is highly dependent on the buffer conditions (pH, ionic strength, temperature) and can range from 7 µM to 250 µM. It is crucial to run assays at concentrations below the CMC to ensure a linear relationship between concentration and available monomeric substrate.
Q5: Can other fatty acyl-CoAs in my reaction interfere with N-myristoylation?
A5: Yes. NMTs show high specificity for Myristoyl-CoA, partly due to the structure of the acyl-CoA binding pocket. However, other long-chain fatty acyl-CoAs, such as Palmitoyl-CoA, can act as competitive inhibitors in vitro. Ensure the purity of your Myristoyl-CoA and consider potential contamination from other lipids in your system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Myristoyl-CoA Degradation: Improper storage or handling. 2. Substrate Inhibition: Concentration is above the CMC, leading to micelle formation. 3. Enzyme Inactivity: Poor enzyme preparation or degradation. | 1. Use fresh, properly stored Myristoyl-CoA. Prepare fresh dilutions from a new aliquot for each experiment. 2. Perform a substrate titration curve, starting from a low concentration (e.g., 0.1 µM) up to ~10-20 µM to identify the optimal range and observe any inhibition at higher concentrations. 3. Test enzyme activity with a reliable positive control substrate. Consider adding a stabilizing agent like BSA (0.1%) or a non-ionic detergent if using very low enzyme concentrations. |
| High Background Signal | 1. Non-specific Binding: In filter-binding or SPA assays, radiolabeled Myristoyl-CoA may bind non-specifically to the filter or beads. 2. Precipitation: Myristoyl-CoA may precipitate at high concentrations or in certain buffers. | 1. Include control reactions without enzyme or without the peptide substrate to quantify background. Optimize washing steps. Acidic alumina can be used to selectively adsorb unreacted Myristoyl-CoA. 2. Visually inspect solutions for turbidity. Centrifuge the solution before use. Consider adjusting buffer components or lowering the Myristoyl-CoA concentration. |
| Poor Reproducibility | 1. Inconsistent Solubilization: Incomplete dissolution of Myristoyl-CoA leads to variable concentrations. 2. Pipetting Errors: Inaccurate pipetting of the viscous Myristoyl-CoA solution. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions causes degradation. | 1. Ensure complete dissolution using sonication as needed. Prepare a master mix of reaction components to minimize variability. 2. Use calibrated pipettes and reverse pipetting techniques for viscous solutions. 3. Always use fresh aliquots for each experiment. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Myristoyl-CoA in NMT Assays
| Parameter | Concentration Range | Reference(s) | Notes |
| Starting Concentration | 1 - 4 µM | A common starting point for kinetic assays. | |
| Physiological Concentration | ~5 nM | The intracellular concentration is significantly lower than typical in vitro assay concentrations. | |
| Critical Micelle Concentration (CMC) | 7 - 250 µM | Highly dependent on buffer conditions. Assays should ideally be performed below the CMC. |
Table 2: Solubility and Storage of Myristoyl-CoA
| Parameter | Details | Reference(s) |
| Solvents | Water (10 mg/mL), PBS pH 7.2 (10 mg/mL) | |
| Dissolution Aid | Sonication is recommended | |
| Solid Storage | -20°C (Stable for ≥ 4 years) | |
| Stock Solution Storage | Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months) |
Experimental Protocols
Protocol: Titration of Myristoyl-CoA for an In Vitro NMT Assay
This protocol describes a general method to determine the optimal Myristoyl-CoA concentration using a radioactivity-based filter-binding assay.
1. Materials:
-
Purified N-myristoyltransferase (NMT1 or NMT2)
-
Peptide substrate with an N-terminal glycine (e.g., from Src kinase)
-
Myristoyl-CoA stock solution (e.g., 1 mM in water)
-
[³H]Myristoyl-CoA
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM EGTA
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
2. Procedure:
-
Prepare Myristoyl-CoA Dilutions: Prepare a serial dilution of non-radioactive Myristoyl-CoA. Then, for each concentration point, prepare a working solution by mixing the non-radioactive Myristoyl-CoA with a constant amount of [³H]Myristoyl-CoA to achieve a final concentration series ranging from 0.1 µM to 20 µM.
-
Set Up Reactions: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 50 µL final volume:
-
25 µL of 2x Reaction Buffer
-
5 µL of 200 µM Peptide Substrate (final concentration 20 µM)
-
X µL of NMT enzyme (empirically determined amount)
-
Water to bring the volume to 45 µL
-
-
Initiate Reaction: Pre-warm the tubes to 30°C for 5 minutes. Initiate the reaction by adding 5 µL of the appropriate [³H]Myristoyl-CoA working solution.
-
Incubate: Incubate at 30°C for 10-30 minutes. Ensure the reaction is in the linear range with respect to time.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper.
-
Wash Filters: Immediately place the filters in a beaker with cold 10% TCA. Wash three times with 10% TCA for 10 minutes each, followed by a brief wash in acetone to dry the filters.
-
Quantify: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Plot the incorporated radioactivity (CPM) against the Myristoyl-CoA concentration. The optimal concentration is typically at the beginning of the saturation plateau, before any potential substrate inhibition causes a decline in activity.
Visualizations
Caption: Workflow for optimizing Myristoyl-CoA concentration.
References
- 1. Assay of N-myristoyl transferase by selective adsorption of myristoyl-coenzyme A on acidic alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
Preventing degradation of Myristoyl coenzyme A in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Myristoyl coenzyme A (Myristoyl-CoA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental success.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with Myristoyl-CoA in solution.
| Question | Answer |
| Why is my Myristoyl-CoA solution showing reduced activity over time? | Myristoyl-CoA is susceptible to hydrolysis of its thioester bond, especially in aqueous solutions. This degradation is accelerated by non-optimal pH and temperature. Ensure proper storage and handling conditions are maintained. |
| What are the ideal storage conditions for Myristoyl-CoA solutions? | For long-term storage, aliquot your Myristoyl-CoA solution and store it at -80°C, which should maintain stability for up to 6 months. For short-term storage (up to one month), -20°C is acceptable. Crucially, avoid repeated freeze-thaw cycles as this can accelerate degradation. |
| What is the best way to dissolve solid Myristoyl-CoA? | Myristoyl-CoA is soluble in water and aqueous buffers such as PBS (pH 7.2) up to 10 mg/mL. To aid dissolution, you can gently warm the solution to 37°C and use sonication. It is recommended to prepare fresh solutions for each experiment whenever possible. |
| At what pH is Myristoyl-CoA most stable? | The thioester bond of acyl-CoAs is most stable in slightly acidic to neutral conditions (pH 4-7). Both strongly acidic and, particularly, alkaline conditions will catalyze the hydrolysis of the thioester bond, leading to the formation of Coenzyme A and myristic acid. |
| How can I check if my Myristoyl-CoA has degraded? | Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify intact Myristoyl-CoA from its degradation products. |
| Are there any additives that can improve the stability of Myristoyl-CoA in solution? | While specific stabilizers for Myristoyl-CoA are not commonly cited, general best practices for enzyme and substrate stability can be applied. Working at low temperatures (on ice) during experiments and using buffers within the optimal pH range (4-7) are the most effective strategies. For enzymatic assays, ensuring the purity of all components can prevent unintended catalytic degradation. |
| My Myristoyl-CoA solution appears cloudy. What should I do? | Cloudiness may indicate that the Myristoyl-CoA has come out of solution, which can happen at high concentrations or low temperatures. Try gently warming the solution to 37°C and sonicating to redissolve. If the solution remains cloudy, it may be necessary to prepare a fresh, more dilute solution. |
Quantitative Data on Myristoyl-CoA Stability
The stability of the thioester bond in Myristoyl-CoA is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly in alkaline conditions. The table below provides an estimated percentage of Myristoyl-CoA remaining over time at various pH values at 25°C, based on general principles of thioester stability.
| pH | Estimated % Myristoyl-CoA Remaining after 24 hours | Estimated % Myristoyl-CoA Remaining after 72 hours |
| 4.0 | >95% | >90% |
| 7.0 | ~90% | ~75% |
| 9.0 | <50% | <20% |
Note: These are estimated values to illustrate the trend of thioester hydrolysis. Actual degradation rates may vary based on buffer composition and specific experimental conditions.
Experimental Protocols
Protocol for Assessing Myristoyl-CoA Stability using HPLC
This protocol outlines a method to quantify the degradation of Myristoyl-CoA over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials:
-
Myristoyl-CoA
-
Coenzyme A (as a standard)
-
Myristic acid (as a standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Purified water (HPLC grade)
-
Buffers at various pH values (e.g., pH 4, 7, and 9)
-
RP-HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 25 mM ammonium formate in 98:2 water:acetonitrile, pH adjusted to 8.2.
-
Mobile Phase B: 98:2 acetonitrile:water with 5 mM ammonium formate.
-
Myristoyl-CoA Stock Solution: Prepare a 1 mg/mL stock solution of Myristoyl-CoA in a buffer of choice (e.g., 50 mM phosphate buffer, pH 7.0).
-
Standards: Prepare stock solutions of Coenzyme A and myristic acid in an appropriate solvent.
3. Stability Study Setup:
-
Aliquots of the Myristoyl-CoA stock solution are incubated at different conditions (e.g., various pH buffers and temperatures).
-
At designated time points (e.g., 0, 4, 24, 48, and 72 hours), an aliquot is taken from each condition and immediately quenched by adding an equal volume of cold acetonitrile to precipitate any proteins and halt further degradation.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Gradient Elution:
-
0-2 min: 0% B
-
2-10 min: Gradient to 60% B
-
10-11 min: Gradient to 90% B
-
11-30 min: Hold at 90% B
-
30-31 min: Return to 0% B
-
31-41 min: Re-equilibrate at 0% B.
-
-
Quantification: The peak area of Myristoyl-CoA is integrated at each time point. The percentage of remaining Myristoyl-CoA is calculated relative to the peak area at time zero. The appearance of peaks corresponding to the Coenzyme A and myristic acid standards can confirm the degradation pathway.
Visualizations
N-Myristoyltransferase (NMT) Catalytic Mechanism
The following diagram illustrates the ordered Bi-Bi reaction mechanism of N-myristoyltransferase (NMT), the enzyme that utilizes Myristoyl-CoA to myristoylate proteins.
Caption: The ordered Bi-Bi catalytic mechanism of N-Myristoyltransferase (NMT).
Experimental Workflow for Myristoyl-CoA Stability Assay
This diagram outlines the key steps in performing a stability assay for Myristoyl-CoA.
Caption: Workflow for assessing the stability of Myristoyl-CoA in solution.
Troubleshooting low yield in myristoylated protein expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield in myristoylated protein expression.
Troubleshooting Guide
This guide addresses specific issues encountered during the expression and purification of myristoylated proteins in a question-and-answer format.
Question: My protein expression is successful, but the myristoylation efficiency is very low. What are the potential causes and solutions?
Answer:
Low myristoylation efficiency is a common hurdle. Several factors can contribute to this issue, primarily related to the co-expression system of your target protein and N-myristoyltransferase (NMT).
-
Insufficient NMT Activity: The level and activity of the co-expressed NMT are critical. Ensure that the NMT is expressed efficiently. You can verify NMT expression via SDS-PAGE or Western blotting. If NMT expression is low, consider optimizing its expression codon for the host system or using a stronger promoter. Some studies suggest that using a single vector system for co-expression of both the target protein and NMT can improve efficiency compared to dual plasmid systems.[1]
-
Limited Myristic Acid Availability: The concentration of myristic acid in the growth medium is a key factor. Supplementing the culture medium with myristic acid is essential for efficient myristoylation in bacterial expression systems.[2][3][4][5] The optimal concentration typically ranges from 100 to 200 µM. It's also crucial to ensure proper solubilization of myristic acid, often achieved by preparing a stock solution in ethanol before adding it to the medium.
-
Sub-optimal Growth and Induction Conditions: Temperature and induction time can influence both protein expression and NMT activity. Lowering the induction temperature (e.g., 15-20°C) and extending the induction time can sometimes improve the yield of properly folded and modified protein.
-
N-terminal Accessibility: For NMT to catalyze the myristoylation, the N-terminal glycine residue of the target protein must be accessible. Ensure that your protein construct has an N-terminal glycine and that the initiator methionine is efficiently cleaved by methionine aminopeptidase (MetAP) in the host cell. The presence of bulky residues near the N-terminus might hinder NMT binding.
Question: I'm observing a low overall yield of my target myristoylated protein. What steps can I take to improve it?
Answer:
Low overall yield can stem from issues with protein expression, solubility, or degradation. Here are some troubleshooting steps:
-
Optimize Expression Conditions:
-
Host Strain: The choice of E. coli host strain can impact protein yield. Strains like BL21(DE3) are commonly used, but it might be worth testing other strains.
-
Induction Parameters: Overly strong induction can lead to the formation of insoluble inclusion bodies. Try reducing the inducer concentration (e.g., IPTG) or using an auto-induction medium for a more controlled expression.
-
Culture Medium: Specialized media, such as ZYP-5052 auto-induction media, have been shown to significantly improve the yield of myristoylated proteins.
-
-
Enhance Protein Solubility: Myristoylated proteins can be prone to aggregation due to their hydrophobic nature.
-
Solubility Tags: Fusing a solubility-enhancing tag, such as maltose-binding protein (MBP), to your protein can improve its solubility.
-
Buffer Additives: Including additives like L-arginine and L-glutamate (e.g., at 50 mM) in your lysis and purification buffers can help prevent aggregation and increase protein stability.
-
Lower Expression Temperature: As mentioned earlier, reducing the expression temperature can promote proper folding and increase the proportion of soluble protein.
-
-
Minimize Proteolytic Degradation: The addition of protease inhibitors to your lysis buffer is crucial to prevent degradation of your target protein.
Question: How can I effectively separate the myristoylated form of my protein from the non-myristoylated form?
Answer:
The hydrophobicity conferred by the myristoyl group allows for the separation of modified and unmodified proteins.
-
Hydrophobic Interaction Chromatography (HIC): This is the most common and effective method. The myristoylated protein, being more hydrophobic, will bind more strongly to the HIC resin (e.g., Phenyl Sepharose or Butyl Sepharose) than the non-myristoylated form. Elution is typically achieved by a decreasing salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller, disordered proteins, RP-HPLC can also be used to separate myristoylated and lauroylated (a common contaminant) forms based on their different hydrophobicities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of myristic acid to add to the culture medium?
A1: The recommended concentration of sodium myristate is typically between 100 µM and 200 µM. It is advisable to optimize the concentration for your specific protein and expression system.
Q2: How can I verify that my protein is successfully myristoylated?
A2: Mass spectrometry is the gold standard for confirming myristoylation. By analyzing the mass of the intact protein or digested peptides, you can determine the presence of the myristoyl group (which adds 210.36 Da to the protein's mass).
Q3: Can I use a different fatty acid analog for myristoylation?
A3: Yes, NMT can incorporate analogs of myristic acid, which can be useful for introducing probes for "click" chemistry or other labeling techniques. However, the efficiency of incorporation may vary depending on the analog.
Q4: Is it better to use a single-plasmid or a dual-plasmid system for co-expression?
A4: A single-vector system, where both the target protein and NMT are on the same plasmid, can sometimes lead to higher yields of myristoylated protein and reduces the metabolic burden on the host cells from maintaining multiple plasmids.
Q5: My myristoylated protein is localized in inclusion bodies. How can I improve its solubility?
A5: To improve the solubility of myristoylated proteins found in inclusion bodies, you can try optimizing expression conditions by lowering the temperature and inducer concentration. Using solubility-enhancing fusion tags or co-expressing molecular chaperones can also be effective. For purification from inclusion bodies, a refolding step will be necessary after solubilizing the inclusion bodies with denaturants.
Data Presentation
Table 1: Comparison of Myristoylated Protein Yields under Different Expression Conditions
| Protein | Expression System | Medium Supplement | Yield (mg/L of culture) | Reference |
| Neuronal Calcium Sensor 1 (NCS-1) | E. coli BL21(DE3) with yeast NMT | 100-200 µM Sodium Myristate in ZYP-5052 auto-induction media | >50 | |
| 15N-labeled myristoylated NCS-1 | E. coli BL21(DE3) with yeast NMT | Sodium Myristate in P-5052 auto-induction media | 6-8 | |
| HIV-1 Nef | E. coli with single vector system (NMT and Nef) | Myristic Acid | ~20 | |
| Modified myristoylated Arf1 | E. coli with yeast NMT1 | Modified myristic acids | 0.18–1.0 |
Experimental Protocols
Protocol 1: Co-expression of a Target Protein with N-Myristoyltransferase (NMT) in E. coli
-
Transformation: Co-transform E. coli expression strain (e.g., BL21(DE3)) with two compatible plasmids: one carrying the gene for your target protein with an N-terminal glycine, and the other carrying the gene for N-myristoyltransferase (e.g., from Saccharomyces cerevisiae). Alternatively, use a single vector containing both expression cassettes.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C. The next day, inoculate a larger volume of expression medium (e.g., ZYP-5052 auto-induction medium) with the starter culture.
-
Myristic Acid Supplementation: Prepare a stock solution of sodium myristate in ethanol. Add the sodium myristate to the culture medium to a final concentration of 100-200 µM.
-
Induction: If using a non-auto-induction medium, grow the culture at 37°C to an OD600 of 0.6-0.8. Then, induce protein expression with an appropriate inducer (e.g., IPTG). For potentially toxic or aggregation-prone proteins, lower the induction temperature to 15-25°C and induce overnight.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
Mandatory Visualization
Caption: Experimental workflow for myristoylated protein expression.
Caption: Troubleshooting flowchart for low protein yield.
Caption: Myristoylation in membrane targeting and signaling.
References
- 1. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 2. Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized expression and purification of myristoylated human neuronal calcium sensor 1 in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Myristoyltransferase (NMT) Substrate Recognition
Welcome to the technical support center for N-myristoyltransferase (NMT) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of NMT substrate recognition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key determinants of NMT substrate specificity?
N-myristoyltransferase (NMT) substrate specificity is a multifactorial process primarily governed by the N-terminal amino acid sequence of the substrate protein and the structural features of the NMT active site. The enzyme recognizes a specific sequence motif at the N-terminus of the substrate and catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue.[1] While the catalytic efficiency (kcat/Km) is a critical parameter, recent studies have shown that binding affinity can be a more decisive factor for substrate specificity in a physiological context.[2][3][4]
Q2: How does the N-terminal amino acid sequence of a substrate influence NMT recognition?
The N-terminal sequence of a substrate protein is crucial for its recognition by NMT. A refined sequence motif spanning the first 17 amino acids has been identified and can be divided into three regions[1]:
-
Region 1 (Positions 1-6): This region fits directly into the binding pocket of the enzyme. An absolute requirement is Glycine (Gly) at position 1 (after cleavage of the initiator Methionine). Positions 2-6 have specific requirements for amino acids with certain properties like volume and polarity to ensure a proper fit.
-
Region 2 (Positions 7-10): The amino acids in this region interact with the surface of NMT at the entrance of the catalytic cavity.
-
Region 3 (Positions 11-17): This region often comprises a hydrophilic linker.
The following diagram illustrates the logical relationship of these regions in NMT substrate recognition:
Caption: NMT substrate recognition motif regions.
Q3: What is the role of the NMT active site structure in substrate binding?
The three-dimensional structure of the NMT active site plays a pivotal role in substrate recognition. The active site is characterized by four distinct pockets that accommodate specific amino acid side chains of the substrate peptide. For instance, the crystal structure of human NMT1 (HsNMT1) reveals how these pockets, along with a bottleneck and an outer salt bridge, contribute to the precise positioning of the substrate. The differences in the active site structure between NMTs from different species (e.g., human vs. fungal) can be exploited to develop species-specific inhibitors.
Q4: Is catalytic efficiency (kcat/Km) the only factor determining substrate specificity in vivo?
No, while kcat/Km is a widely used measure of substrate specificity, it may not be the sole determinant in a cellular environment. Studies have shown that human NMT1 can catalyze both myristoylation and acetylation with similar kcat/Km values in vitro. However, in the presence of both myristoyl-CoA and acetyl-CoA, NMT1 almost exclusively catalyzes myristoylation. This preference is attributed to a significantly higher binding affinity of NMT1 for myristoyl-CoA compared to acetyl-CoA. Therefore, the binding affinities of substrates are crucial for determining the specificity of post-translational modifications in vivo.
Q5: What computational tools are available to predict NMT substrates?
Several computational tools and machine learning models can be used to predict potential NMT substrates, which can help in narrowing down experimental targets.
-
NMT - The Predictor: This is a web-based tool that predicts N-terminal myristoylation sites based on a refined sequence motif. It provides a score that translates into a probability of false-positive prediction and categorizes predictions as 'RELIABLE' or in the 'TWILIGHT ZONE'.
-
Machine Learning Models: More general models are being developed to predict enzyme-substrate pairs with high accuracy. These models can take into account both the protein sequence and the small molecule structure, offering a powerful approach for substrate prediction.
-
Molecular Docking: This computational method can be used to predict and assess the binding of potential substrates or inhibitors to the NMT active site.
Troubleshooting Guides
Q1: My in vitro NMT assay shows low signal or no activity. What are the possible causes and solutions?
Low or no activity in an in vitro NMT assay can be due to several factors. The following table outlines common causes and their corresponding troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure proper storage of the recombinant NMT enzyme (typically at -80°C).- Avoid repeated freeze-thaw cycles.- Verify the purity and concentration of the enzyme. |
| Sub-optimal Assay Conditions | - Optimize pH, temperature, and incubation time.- Ensure the correct buffer composition. |
| Degraded Substrates | - Use fresh or properly stored myristoyl-CoA and peptide substrates.- Myristoyl-CoA is prone to hydrolysis; prepare fresh solutions. |
| Incorrect Substrate Sequence | - Confirm that the peptide substrate has the correct N-terminal sequence, including an N-terminal Glycine. |
| Presence of Inhibitors | - Ensure that no contaminating inhibitors are present in the reaction mixture. |
Q2: I am observing high background noise in my NMT assay. How can I reduce it?
High background noise can obscure the true signal in your NMT assay. Here are some strategies to reduce it:
-
For radioactive assays: Optimize the washing steps to effectively remove unincorporated [3H]myristoyl-CoA. Using a P81 phosphocellulose paper matrix for binding the myristoylated peptide can be a reliable method.
-
For fluorescence-based assays: Ensure that the fluorescent probe does not react non-specifically with other components in the assay mixture. Run controls without the enzyme to determine the level of non-enzymatic signal generation.
-
For ELISA-based assays: Block the plate effectively to prevent non-specific binding of reagents. Optimize antibody/streptavidin concentrations and washing procedures.
-
General: Check for potential interfering substances in your sample preparation, such as high concentrations of detergents or reducing agents.
The following diagram illustrates a general workflow for troubleshooting a high-background NMT assay:
Caption: Workflow for troubleshooting high background in NMT assays.
Q3: My peptide substrate is not being myristoylated, even though it has an N-terminal glycine. Why might this be?
While an N-terminal glycine is necessary, it is not sufficient for NMT substrate recognition. Several other factors could be at play:
-
Unfavorable Flanking Residues: The amino acids at positions 2-6 are critical for binding within the NMT active site. If these residues are too bulky, charged, or have unfavorable steric properties, they can prevent efficient myristoylation.
-
Sub-optimal Downstream Sequence: Residues in positions 7-17 also contribute to binding and proper positioning of the substrate.
-
Secondary Structure: The local secondary structure of the peptide can influence its ability to adopt the correct conformation for binding to NMT.
-
Incorrect Assay Conditions: As mentioned in the troubleshooting guide for low activity, ensure that your assay conditions are optimal.
Q4: How can I improve the specificity of my NMT inhibitor?
Improving the specificity of an NMT inhibitor is crucial for reducing off-target effects. Here are some approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on its activity and specificity against NMT from different species or against other enzymes.
-
Exploit Species-Specific Differences: The active sites of NMTs from different organisms (e.g., human, fungal, parasitic) have subtle structural differences. Designing inhibitors that exploit these differences can lead to highly specific compounds.
-
Targeting the Peptide Binding Site: Many inhibitors target the myristoyl-CoA binding site. Developing inhibitors that also interact with the peptide substrate binding site could enhance specificity.
-
Kinetic Analysis: Perform detailed kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights for designing more specific inhibitors.
Q5: My computational predictions for NMT substrates are not matching my experimental results. What could be the reason?
Discrepancies between computational predictions and experimental results are not uncommon. Here are some potential reasons:
-
Limitations of the Prediction Algorithm: The algorithm used for prediction may be based on a limited dataset of known substrates and may not capture all the nuances of NMT-substrate interactions.
-
In Vivo vs. In Vitro Conditions: Computational models predict the likelihood of a protein being a substrate, but they do not account for cellular factors such as protein expression levels, subcellular localization, and competition with other substrates, which can influence whether a protein is myristoylated in vivo.
-
Post-translational Modifications: Other post-translational modifications near the N-terminus of a potential substrate could interfere with NMT recognition.
-
Protein Folding and Accessibility: The N-terminus of a protein may not be accessible to NMT due to the protein's tertiary structure.
Experimental Protocols
Protocol 1: In Vitro NMT Activity Assay (Fluorescence-based)
This protocol is adapted from a fluorescence-based assay that monitors the production of Coenzyme A (CoA) in real-time.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., from pp60src)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Quenching solution (e.g., acidic buffer)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and CPM probe in the wells of the 96-well plate.
-
Add the NMT enzyme to initiate the reaction. As a negative control, add buffer instead of the enzyme.
-
Add myristoyl-CoA to start the myristoylation reaction.
-
Monitor the increase in fluorescence over time using a plate reader with excitation at ~390 nm and emission at ~460 nm. The reaction of the thiol group of the released CoA with CPM results in a fluorescent adduct.
-
Alternatively, for endpoint assays, stop the reaction after a defined time (e.g., 30 minutes) by adding a quenching solution.
-
Read the final fluorescence intensity.
-
Calculate NMT activity by comparing the fluorescence of the reaction wells to a standard curve of CoA.
Data Analysis: The rate of fluorescence increase is proportional to the NMT activity. For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor. The apparent Km of the peptide can be determined to be in the low micromolar range for both NMT1 and NMT2.
Protocol 2: NMT Substrate Specificity Profiling (ELISA-based)
This protocol is based on a non-radioactive, ELISA-based method for measuring NMT activity and can be adapted for substrate specificity profiling.
Materials:
-
Recombinant NMT
-
Azido-dodecanoyl-CoA (a bio-orthogonal analog of myristoyl-CoA)
-
A library of biotinylated or FLAG-tagged peptides with varying N-terminal sequences
-
Streptavidin-coated or anti-FLAG antibody-coated 96-well plates
-
Click chemistry reagents (e.g., a phosphine-based reagent like Staudinger ligation or an alkyne-biotin tag for copper-catalyzed click chemistry)
-
HRP-conjugated detection antibody/streptavidin
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Perform the NMT reaction in solution by incubating the enzyme with azido-dodecanoyl-CoA and a specific peptide from your library.
-
Capture the biotinylated or FLAG-tagged peptide onto the surface of the pre-coated 96-well plate.
-
Wash the plate to remove unreacted components.
-
Perform a click reaction to attach a reporter molecule (e.g., biotin or a fluorophore) to the azide group on the myristoylated peptide.
-
If a biotin reporter was used, add HRP-conjugated streptavidin.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
Data Analysis: The absorbance is proportional to the amount of myristoylated peptide. By comparing the signals from different peptides in your library, you can determine the relative substrate specificity of the NMT enzyme for each sequence.
Quantitative Data Summary
Table 1: Kinetic Parameters for NMT1 with Different Acyl-CoAs
This table summarizes the kinetic parameters of human NMT1 with myristoyl-CoA and acetyl-CoA for the ARF6 peptide substrate. Data suggests that while the catalytic efficiencies are similar, the binding affinity for myristoyl-CoA is much higher.
| Acyl-CoA Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Myristoyl-CoA | 5.0 ± 0.8 | 0.20 ± 0.01 | 4.0 x 10⁴ |
| Acetyl-CoA | 40.0 ± 0.5 | 1.2 ± 0.1 | 3.0 x 10⁴ |
| Data adapted from Su et al., 2021. |
Table 2: IC50 Values of an NMT Inhibitor
This table shows the half-maximal inhibitory concentration (IC50) values for the inhibitor Tris DBA against murine Nmt1 and Nmt2, demonstrating its potency.
| Enzyme | IC50 (µM) |
| Murine Nmt1 | 0.5 ± 0.1 |
| Murine Nmt2 | 1.3 ± 0.1 |
| Data from Ducker et al., 2018. |
References
- 1. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Mass Spectrometry Analysis of Myristoylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry (MS) analysis of protein myristoylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in identifying myristoylated proteins by mass spectrometry?
The primary challenges in the MS-based identification of myristoylated proteins include:
-
Low Abundance: Myristoylated proteins are often present in low stoichiometric amounts within the cell, making their detection difficult against a background of highly abundant unmodified proteins.[1]
-
Hydrophobicity: The attached 14-carbon myristoyl group significantly increases the hydrophobicity of modified peptides. This can lead to poor solubility, aggregation, and loss of sample during preparation and chromatographic separation.
-
Inefficient Ionization: The hydrophobic nature of myristoylated peptides can suppress their ionization efficiency in the mass spectrometer, leading to weak signals.
-
Substoichiometric Modification: Myristoylation may not occur on all copies of a protein, further complicating detection.
-
Distinguishing from Other Modifications: It is crucial to differentiate myristoylation from other lipid modifications, such as S-palmitoylation, which involves the attachment of a 16-carbon fatty acid.[1]
Q2: What is metabolic labeling with bioorthogonal probes and how does it help in myristoylation analysis?
Metabolic labeling with bioorthogonal probes is a powerful technique to specifically tag and enrich myristoylated proteins.[2] This method involves introducing a synthetic analog of myristic acid, containing a "clickable" functional group like an azide or an alkyne, into cell culture.[3][4] These analogs are metabolized by the cell and incorporated into proteins by N-myristoyltransferases (NMTs).
The "clickable" handle allows for the covalent attachment of a reporter tag, such as biotin, via a highly specific bioorthogonal reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The biotin tag then facilitates the enrichment of the labeled proteins or peptides using streptavidin-based affinity purification, thereby concentrating the low-abundance myristoylated species for subsequent MS analysis. This approach significantly enhances the sensitivity and specificity of detection.
Q3: How can I enrich for myristoylated peptides without metabolic labeling?
For the analysis of endogenous myristoylation without metabolic labeling, liquid-liquid extraction (LLE) is an effective enrichment strategy. This method takes advantage of the increased hydrophobicity of myristoylated peptides. After proteolytic digestion of a protein sample, the resulting peptide mixture is subjected to a two-phase extraction using an aqueous and an immiscible organic solvent (e.g., ethyl acetate, hexanol, heptanol, or octanol). The hydrophobic myristoylated peptides preferentially partition into the organic phase, separating them from the majority of unmodified, more hydrophilic peptides that remain in the aqueous phase. The enriched hydrophobic peptides can then be collected from the organic phase for LC-MS/MS analysis.
Q4: How do I analyze the mass spectrometry data to identify myristoylated peptides?
Identifying myristoylated peptides from MS data requires a specialized data analysis approach:
-
Database Search with Variable Modifications: The raw MS/MS data should be searched against a protein sequence database using a search engine like Mascot, Sequest, or Andromeda. It is crucial to specify the mass of the myristoyl group (210.198 Da for the C14H27O- moiety) as a variable modification on N-terminal glycine residues.
-
Neutral Loss Fragment Ion: A characteristic neutral loss of the myristoyl group (210 Da) is often observed during collision-induced dissociation (CID) in the mass spectrometer. This neutral loss can be used as a diagnostic marker to increase confidence in the identification of myristoylated peptides.
-
Manual Spectra Validation: It is highly recommended to manually inspect the MS/MS spectra of potential myristoylated peptides to confirm the presence of key fragment ions and the neutral loss signature.
-
High-Resolution Mass Spectrometry: The use of high-resolution and high-mass-accuracy instruments like Orbitrap or TOF analyzers can help to unambiguously distinguish the myristoyl modification from other potential modifications with similar masses.
Q5: What is the difference between co-translational and post-translational myristoylation, and how can they be distinguished?
-
Co-translational myristoylation is the most common form and occurs on nascent polypeptide chains as they are being synthesized on the ribosome. It involves the attachment of myristate to an N-terminal glycine residue after the removal of the initiator methionine.
-
Post-translational myristoylation is a rarer event that occurs on completed proteins. A key example is observed during apoptosis, where caspase-mediated cleavage of proteins can expose a new N-terminal glycine residue within a cryptic myristoylation consensus sequence, making it a substrate for NMTs.
Distinguishing between these two events experimentally can be challenging. One approach involves using protein synthesis inhibitors (e.g., cycloheximide) in combination with metabolic labeling. If myristoylation is still observed in the presence of these inhibitors, it suggests a post-translational event. For example, in studies of apoptosis, cycloheximide is used to ensure that the observed myristoylation is on pre-existing proteins that are cleaved by caspases, rather than on newly synthesized proteins.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very few myristoylated proteins/peptides identified. | 1. Inefficient metabolic labeling. 2. Incomplete click chemistry reaction. 3. Inefficient enrichment. 4. Low abundance of myristoylated proteins in the sample. 5. Poor ionization of myristoylated peptides. | 1. Optimize the concentration of the myristic acid analog and the labeling time. Ensure cells are healthy and metabolically active. 2. Check the quality and concentration of click chemistry reagents (copper catalyst, ligand, reducing agent). Optimize reaction conditions (time, temperature). 3. For affinity purification, ensure sufficient binding capacity of the streptavidin beads and optimize washing steps to reduce non-specific binding. For LLE, test different organic solvents to improve partitioning. 4. Increase the starting amount of protein material. Consider subcellular fractionation to enrich for membrane-associated proteins. 5. Optimize LC gradient and MS parameters. Use a nano-electrospray source for improved sensitivity. |
| High background of non-specifically bound proteins after enrichment. | 1. Insufficient washing after affinity purification. 2. Non-specific binding of proteins to the affinity matrix. 3. Hydrophobic proteins co-enriching with myristoylated peptides during LLE. | 1. Increase the number and stringency of wash steps. Include detergents (e.g., SDS, Triton X-100) in the wash buffers. 2. Use pre-clearing steps with control beads to reduce non-specific binding. 3. Optimize the organic solvent and the aqueous phase composition in LLE to improve specificity. |
| Difficulty in dissolving and digesting myristoylated proteins. | The hydrophobic myristoyl group makes the proteins less soluble in aqueous buffers. | 1. Use detergents like SDS or RapiGest to solubilize the proteins. Ensure the detergent is removed or its concentration is reduced to a compatible level before enzymatic digestion. 2. Perform in-solution digestion in the presence of organic solvents (e.g., acetonitrile) or chaotropic agents (e.g., urea, guanidinium chloride) to maintain protein solubility. 3. Consider on-membrane digestion after transferring proteins to a nitrocellulose or PVDF membrane. |
| Ambiguous identification of the modification site. | 1. Low quality MS/MS spectra. 2. Co-elution of isobaric peptides with the modification on different residues. | 1. Optimize fragmentation energy (collision energy in CID/HCD) to obtain a sufficient number of fragment ions. 2. Improve chromatographic separation by using a longer gradient or a different column chemistry. |
| Suspected co-purification of palmitoylated proteins. | Palmitoylated proteins can also be hydrophobic and may co-enrich with myristoylated proteins. | 1. Myristoylation is a stable amide linkage, while S-palmitoylation is a labile thioester bond. Treatment with a mild base (e.g., hydroxylamine) can cleave the thioester bond of palmitoylation, allowing for its differentiation from the stable amide bond of myristoylation. 2. High-resolution MS can distinguish the mass difference between a myristoyl group (C14) and a palmitoyl group (C16). |
Experimental Protocols
Protocol 1: Metabolic Labeling and Enrichment of Myristoylated Proteins
1. Metabolic Labeling with Azidomyristate: a. Culture cells to the desired confluency. b. For adherent cells, replace the normal growth medium with a serum-free medium containing 1% fatty acid-free BSA. For suspension cells, wash and resuspend in the same medium. c. Add the azidomyristate analog (e.g., 12-azidododecanoic acid) to a final concentration of 25-50 µM. d. Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. e. Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100) and protease inhibitors.
2. Click Chemistry Reaction for Biotin Tagging: a. To the cell lysate (containing ~1 mg of protein), add the following reagents in order, vortexing after each addition: i. Biotin-alkyne probe (from a 10 mM stock in DMSO) to a final concentration of 100 µM. ii. Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM. iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM. iv. Copper(II) sulfate (CuSO4) (from a 50 mM stock in water) to a final concentration of 1 mM. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
3. Enrichment of Biotinylated Proteins: a. Add streptavidin-agarose or magnetic beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with rotation to allow binding. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively with a series of buffers of increasing stringency (e.g., PBS with 1% Triton X-100, followed by PBS with 0.1% SDS, and finally PBS alone) to remove non-specifically bound proteins. e. Elute the bound proteins from the beads using a buffer containing SDS and β-mercaptoethanol by boiling for 5-10 minutes.
4. In-solution Digestion for MS Analysis: a. Precipitate the eluted proteins using a method like acetone precipitation to remove interfering substances. b. Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). c. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. d. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. e. Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. f. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. g. Stop the digestion by adding formic acid to a final concentration of 1%. h. Desalt the resulting peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.
Signaling Pathways and Workflows
Signaling Pathways Involving Myristoylation
Myristoylation plays a critical role in targeting proteins to membranes and mediating protein-protein interactions, which are essential for various signaling pathways.
Caption: Myristoylation of Src kinase facilitates its localization to the plasma membrane, a prerequisite for its activation and downstream signaling.
Caption: Myristoylation of the Gα subunit of heterotrimeric G proteins is required for its association with the plasma membrane and subsequent interaction with G protein-coupled receptors (GPCRs).
Caption: During apoptosis, caspases can cleave proteins to expose cryptic N-terminal glycine residues, leading to their post-translational myristoylation and altered subcellular localization, which potentiates apoptotic signaling.
Experimental Workflow for Myristoylation Analysis
Caption: A comprehensive workflow for identifying myristoylated proteins, incorporating optional metabolic labeling and various enrichment strategies prior to mass spectrometry analysis.
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Myristoyl-CoA Pull-Down Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with non-specific binding in Myristoyl-CoA pull-down assays.
Troubleshooting Guide
High background and non-specific binding are common challenges in pull-down assays. This guide provides a systematic approach to identifying and mitigating these issues.
dot
Technical Support Center: Expression of Active N-Myristoyltransferase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-myristoyltransferase (NMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and characterization of active NMT and its substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when expressing N-myristoylated proteins in E. coli?
A1: The primary challenge is that prokaryotic systems like E. coli lack the endogenous N-myristoyltransferase (NMT) enzyme necessary for the N-myristoylation of proteins[1]. Therefore, to produce a myristoylated protein of interest, it is essential to co-express it with a heterologous NMT, such as human or yeast NMT[1][2][3][4].
Q2: What are the common expression systems for producing myristoylated proteins in E. coli?
A2: Two common systems are used:
-
Dual Plasmid System: This involves using two separate plasmids, one carrying the gene for the target protein and the other for NMT.
-
Single Vector System: A more recent and efficient approach utilizes a single vector, such as pETDuet-1, that allows for the co-expression of both the NMT and the target protein from the same plasmid. This simplifies the process, requiring only one antibiotic for selection and a single transformation step.
Q3: Why is my recombinant NMT or myristoylated protein expressed in inclusion bodies?
A3: High-level expression of recombinant proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies. This can be due to several factors, including the intrinsic properties of the protein, the rate of protein synthesis exceeding the capacity of the cellular folding machinery, and the lack of necessary post-translational modifications in the prokaryotic host. For NMT, improper folding can lead to inactivity.
Q4: How can I improve the solubility of my expressed NMT?
A4: Several strategies can be employed to improve solubility:
-
Lower Induction Temperature: Reducing the culture temperature (e.g., to 18-25°C) after induction can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: Titrating the concentration of the inducer (e.g., IPTG) can help control the expression level and reduce aggregation.
-
Use of Solubility-Enhancing Tags: Fusing the NMT gene with a highly soluble protein tag (e.g., MBP, GST) can improve the solubility of the fusion protein.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant NMT.
-
Utilize Auto-induction Media: Systems like ZYP-5052 auto-induction media can lead to high-density cell growth and gradual induction, which can favor soluble protein expression.
Q5: My NMT activity is lower than expected. What are the potential causes?
A5: Low NMT activity can stem from several issues:
-
Presence of Inhibitors: Endogenous NMT inhibitors can be present in cell lysates, reducing the measured activity. Purification of the NMT is crucial to remove these inhibitors.
-
Incorrect Buffer Conditions: NMT activity is sensitive to pH and buffer components. For instance, Tris-HCl buffer has been shown to activate bovine spleen NMT. The optimal pH is generally around 7.5-8.0.
-
Substrate Quality: The purity and concentration of the myristoyl-CoA and the peptide substrate are critical. Ensure they are not degraded.
-
Improper Protein Folding: As mentioned, if the NMT is not correctly folded, its catalytic activity will be compromised.
-
Absence of Myristic Acid in Media: For in-cell myristoylation, supplementing the growth media with myristic acid is essential for the synthesis of myristoyl-CoA, the acyl donor.
Troubleshooting Guides
Issue 1: Low Yield of Purified Myristoylated Protein
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient N-myristoylation in vivo. | Optimize the concentration of sodium myristate in the growth media (typically 100-200 µM). Ensure co-expression of a functional NMT. | Increased percentage of the target protein being myristoylated, leading to a higher yield of the desired product after purification. |
| Loss of protein during purification steps. | Analyze samples from each purification step (flow-through, washes, and elution fractions) by SDS-PAGE to identify where the protein is being lost. Optimize buffer conditions (e.g., imidazole concentration for His-tag purification). | Minimized loss of the target protein during purification, resulting in a higher final yield. |
| Protein degradation. | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize proteolytic activity. | Reduced degradation of the target protein, leading to a more homogenous and higher-yield preparation. |
Issue 2: Heterogeneity in the Purified Myristoylated Protein Sample
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete myristoylation. | Increase the expression level of NMT relative to the target protein. Optimize the myristic acid concentration and induction time. | A higher proportion of the target protein will be myristoylated, reducing the amount of non-myristoylated protein in the final sample. |
| Incorporation of incorrect fatty acids (e.g., lauric acid). | This is more common in minimal media. Supplementing with a higher concentration of myristic acid can help outcompete the incorporation of other fatty acids. In some cases, using rich media like ZYP-5052 is preferable. | A more homogenous sample with the correct myristoyl modification. This can be verified by mass spectrometry. |
| Post-purification precipitation. | Perform a buffer screen to find the optimal storage buffer for the purified protein. Consider adding stabilizing agents like glycerol or low concentrations of non-ionic detergents. | The purified protein remains soluble and stable in the final storage buffer. |
Issue 3: Inconsistent NMT Activity Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome | | High background in fluorescence-based assays. | Test the assay components individually for background fluorescence. The thiol-reactive probe (e.g., CPM) can react with other components in the lysate. Purifying the NMT before the assay is recommended. | A lower background signal, leading to a better signal-to-noise ratio and more reliable activity measurements. | | Substrate inhibition. | Determine the optimal concentration range for both myristoyl-CoA and the peptide substrate by performing kinetic analyses. High concentrations of either substrate can sometimes be inhibitory. | Identification of the optimal substrate concentrations for linear and reproducible enzyme kinetics. | | Enzyme instability during the assay. | Ensure the assay buffer contains appropriate stabilizing agents (e.g., 0.1% Triton X-100) and is at the optimal pH. Pre-incubate the enzyme at the assay temperature to check for stability over time. | Consistent enzyme activity over the course of the assay, leading to more accurate kinetic data. |
Experimental Protocols
Protocol 1: Expression and Purification of Myristoylated Protein using a Single Vector System in E. coli
This protocol is adapted from methodologies for co-expressing a target protein with NMT.
-
Transformation: Transform E. coli BL21(DE3) cells with the single expression vector (e.g., pETDuet-1) containing the genes for both the His-tagged target protein and NMT.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of ZYP-5052 auto-induction media supplemented with 100-200 µM sodium myristate with the overnight culture.
-
Grow at 37°C with vigorous shaking until the culture reaches saturation (typically 16-20 hours).
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Purification (His-tag):
-
Apply the clarified lysate to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Verification: Analyze the purified protein by SDS-PAGE for purity and by mass spectrometry to confirm myristoylation.
Protocol 2: In Vitro NMT Activity Assay (Fluorescence-Based)
This protocol is based on the detection of free Coenzyme A (CoA-SH) released during the myristoylation reaction using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).
-
Reagent Preparation:
-
Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.
-
Myristoyl-CoA Solution: Prepare a stock solution in water.
-
Peptide Substrate Solution: Prepare a stock solution of a known NMT peptide substrate (e.g., derived from pp60src) in water.
-
CPM Solution: Prepare a stock solution in DMSO.
-
NMT Enzyme: Dilute the purified NMT to the desired final concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of NMT solution (final concentration ~6.3 nM).
-
25 µL of myristoyl-CoA solution (final concentration ~4 µM).
-
10 µL of CPM solution (final concentration ~8 µM).
-
-
Initiate the reaction by adding 15 µL of the peptide substrate solution (final concentration ~4 µM).
-
Monitor the increase in fluorescence intensity over time (e.g., 30 minutes) using a plate reader (Excitation: ~380 nm, Emission: ~470 nm).
-
-
Controls:
-
Negative Control (No Enzyme): Replace the NMT solution with assay buffer.
-
Negative Control (No Peptide): Replace the peptide substrate solution with assay buffer.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
Data Presentation
Table 1: Comparison of Myristoylated vs. Non-Myristoylated Protein Yields
| Protein Construct | Expression System | Media | Myristate Supplementation | Typical Yield (mg/L of culture) | Reference |
| Myristoylated NCS-1 | Co-expression with yeast NMT | ZYP-5052 Auto-induction | 100-200 µM NaMyr | >50 | |
| Non-myristoylated NCS-1 | NCS-1 only | ZYP-5052 Auto-induction | None | 180-240 | |
| Myristoylated HIV-1 Nef | Single vector with hNMT-1 | Rich Media | Myristic Acid | High Yield (exact value not specified) |
Table 2: Kinetic Parameters of Human NMT1 and NMT2
| Enzyme | Substrate (Hs pp60src peptide) | Apparent Km (µM) | Reference |
| Human NMT1 | H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂ | 2.66 ± 0.20 | |
| Human NMT2 | H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂ | 3.25 ± 0.22 |
Visualizations
Caption: Workflow for producing recombinant myristoylated proteins in E. coli.
Caption: A logical decision tree for troubleshooting low NMT activity.
References
- 1. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 2. Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized expression and purification of myristoylated human neuronal calcium sensor 1 in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
Technical Support Center: Detecting Protein Myristoylation by Western Blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of protein myristoylation via Western blot.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting protein myristoylation by Western blot?
A1: Traditionally, protein myristoylation was detected using metabolic labeling with radioactive myristic acid ([³H]-myristate). However, due to safety concerns and long exposure times, non-radioactive methods are now more common. These include:
-
Metabolic Labeling with Bio-orthogonal Analogs: Cells are incubated with myristic acid analogs containing a "clickable" functional group, such as an azide or alkyne.[1][2] These analogs are incorporated into proteins by N-myristoyltransferase (NMT).
-
Click Chemistry: After labeling, the cell lysate is subjected to a click reaction, where a reporter tag (e.g., biotin or a fluorophore) is covalently attached to the incorporated analog.[2][3][4]
-
Western Blot Detection: The tagged, myristoylated proteins are then detected by standard Western blotting procedures using streptavidin-HRP (for biotin tags) or by direct fluorescence imaging.
Q2: What is a crucial negative control for metabolic labeling experiments?
A2: A critical negative control is the "G2A mutant." Myristoylation occurs on an N-terminal glycine residue. Mutating this glycine to an alanine (G2A) prevents myristoylation by NMT. Comparing the signal from the wild-type protein to the G2A mutant helps to confirm that the signal is specific to N-terminal myristoylation.
Q3: Can myristic acid analogs be incorporated into other lipid modifications, leading to false positives?
A3: Yes, some fatty acid analogs can be metabolized or used by other acyltransferases. For instance, some myristic acid analogs might be incorporated into S-acylated (palmitoylated) proteins. It is crucial to use analogs designed for specificity and to include appropriate controls, such as treating blots with hydroxylamine, which cleaves thioester bonds (S-acylation) but not stable amide bonds (N-myristoylation).
Q4: How does the hydrophobicity of myristoylated proteins affect Western blotting?
A4: The myristoyl group adds significant hydrophobicity to a protein, which can lead to aggregation and poor solubility in aqueous buffers. This can result in difficulties with protein extraction, gel migration, and transfer to the membrane. Using detergents in lysis and sample buffers is essential to keep myristoylated proteins soluble.
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during the detection of myristoylation by Western blot.
Problem 1: Weak or No Signal
| Possible Cause | Suggested Solution |
| Inefficient Metabolic Labeling | Optimize the concentration of the myristic acid analog and the incubation time. Use serum-free or low-serum media to reduce competition from endogenous myristic acid. |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and of high quality. Use a copper(I)-stabilizing ligand (e.g., THPTA). Avoid buffers containing Tris or other chelating agents that can interfere with the copper catalyst. |
| Poor Protein Transfer | Due to the hydrophobicity of myristoylated proteins, optimize transfer conditions. A PVDF membrane is often preferred over nitrocellulose for hydrophobic proteins. Ensure complete transfer by staining the gel post-transfer. |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider enriching the myristoylated protein of interest by immunoprecipitation prior to Western blotting. |
| Antibody Issues (for specific protein detection) | Ensure the primary antibody is validated for Western blot and recognizes the target protein. Optimize antibody concentrations and incubation times. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Suggested Solution |
| Excess Unincorporated Myristic Acid Analog | Thoroughly wash cells after metabolic labeling and before lysis to remove excess analog. |
| Non-specific Binding of Streptavidin-HRP | Ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk in TBST). Optimize the concentration of streptavidin-HRP and the number and duration of wash steps. |
| Contamination with Endogenous Biotinylated Proteins | If using a biotin-based detection system, be aware of naturally biotinylated proteins in the cell lysate, which will be detected by streptavidin. |
| Aggregation of Myristoylated Proteins | Ensure sufficient detergent (e.g., SDS, Triton X-100) is present in all buffers to maintain protein solubility and prevent aggregation, which can lead to smearing or non-specific bands. |
| Cross-reactivity of Fatty Acid Analog | As mentioned in the FAQs, the analog may be incorporated into other lipid modifications. Use specific inhibitors or chemical cleavage methods to differentiate between myristoylation and other modifications. |
Problem 3: Unexpected Molecular Weight
| Possible Cause | Suggested Solution |
| Presence of Other Post-Translational Modifications | The target protein may have other PTMs (e.g., phosphorylation, glycosylation) that alter its migration on the gel. |
| Incomplete Denaturation | Ensure samples are fully denatured by boiling in sample buffer with a reducing agent before loading on the gel. |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation of the target protein. |
Quantitative Data Summary
The efficiency of metabolic labeling can be influenced by the concentration of the fatty acid analog and the incubation time. The following table provides representative data for labeling efficiency.
| 12-Azidododecanoic Acid Concentration (µM) | Incubation Time (hours) | Expected Labeling Efficiency (%) |
| 10 | 12 | 15 - 25 |
| 25 | 12 | 30 - 45 |
| 50 | 12 | 50 - 65 |
| 50 | 24 | 60 - 75 |
| 100 | 24 | 65 - 80 |
Note: These are example values and should be empirically determined for each specific cell line and protein of interest.
Experimental Protocols
Protocol 1: Metabolic Labeling and Click Chemistry for Detection of Myristoylated Proteins
This protocol describes the metabolic labeling of cultured mammalian cells with 12-azidododecanoic acid, followed by click chemistry and detection by Western blot.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
12-azidododecanoic acid (Azido-Myristate)
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Biotin-alkyne or Fluorophore-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of 12-azidododecanoic acid in DMSO.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Add serum-free or low-serum medium containing the desired final concentration of 12-azidododecanoic acid (e.g., 25-50 µM).
-
Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add cold cell lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. A typical reaction mixture might include:
-
Protein lysate
-
Biotin-alkyne (final concentration ~50 µM)
-
TCEP or Sodium Ascorbate (final concentration ~1 mM)
-
THPTA (final concentration ~100 µM)
-
CuSO₄ (final concentration ~1 mM)
-
-
Incubate the reaction at room temperature for 1 hour with gentle shaking.
-
-
Western Blotting:
-
Add SDS-PAGE sample buffer to the "clicked" protein samples and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and image the blot using a suitable imaging system.
-
Protocol 2: Immunoprecipitation of Myristoylated Proteins
This protocol is for enriching a specific myristoylated protein after metabolic labeling.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1, step 2)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate:
-
Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate on the magnetic rack.
-
-
Elution:
-
After the final wash, remove all the supernatant.
-
Add elution buffer (e.g., 2X SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to elute the protein.
-
Place the tube on the magnetic rack and collect the supernatant containing the enriched, myristoylated protein.
-
Proceed with click chemistry (Protocol 1, step 4) and Western blotting.
-
Visualizations
References
Validation & Comparative
NMT1 vs. NMT2: A Comparative Guide to Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
N-myristoyltransferases (NMTs) are critical enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of substrate proteins. This modification, known as N-myristoylation, plays a pivotal role in regulating protein localization, stability, and function. In humans, two isoforms, NMT1 and NMT2, encoded by distinct genes, carry out this vital process. While sharing a high degree of sequence identity, emerging evidence reveals that NMT1 and NMT2 possess distinct substrate specificities and non-redundant biological roles, making them intriguing targets for therapeutic intervention. This guide provides a comprehensive comparison of the substrate specificity of NMT1 and NMT2, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
At a Glance: Key Differences in Substrate Preference and Biological Function
While NMT1 and NMT2 have overlapping substrate pools, they exhibit distinguishable relative selectivities.[1] NMT1 is predominantly associated with cell proliferation and is considered essential for embryonic development.[2] In contrast, NMT2 appears to have a more pronounced role in the induction of apoptosis.[3] These differing biological functions are, in part, a consequence of their differential substrate preferences.
Quantitative Comparison of Kinetic Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the catalytic rate (kcat). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
The following tables summarize the available kinetic data for human NMT1 and NMT2 with various peptide substrates and the potency of selected inhibitors. It is important to note that direct comparative studies across a wide range of substrates are limited, and experimental conditions can vary between studies.
Table 1: Comparison of Km Values for Peptide Substrates
| Peptide Substrate | NMT1 Km (μM) | NMT2 Km (μM) | Source |
| Hs pp60src (2-9) | 2.76 ± 0.21 | 2.77 ± 0.14 | [4] |
| Lck-FLAG | 26 ± 5 | 17 ± 2 | [5] |
| HIV-1 Gag | High | High | |
| HIV-1 Nef | 86 (Ki) | 2 (Ki) |
Table 2: Comparison of Km Values for Myristoyl-CoA
| Condition | NMT1 Km (μM) | NMT2 Km (μM) | Source |
| With Hs pp60src (2-9) | 8.24 ± 0.62 | 7.24 ± 0.79 | |
| With Lck-FLAG | 14 ± 2 (azido-dodecanoyl-CoA) | 9 ± 3 (azido-dodecanoyl-CoA) |
Table 3: Comparison of IC50 Values for NMT Inhibitors
| Inhibitor | NMT1 IC50 (μM) | NMT2 IC50 (μM) | Source |
| Tris DBA | 0.5 ± 0.1 | 1.3 ± 0.1 |
Signaling Pathways and Functional Consequences
The distinct substrate specificities of NMT1 and NMT2 lead to their involvement in different cellular signaling pathways, primarily impacting cell proliferation and apoptosis.
NMT1 and the c-Src/FAK Proliferation Pathway
N-myristoylation of the proto-oncogene tyrosine-protein kinase Src (c-Src) by NMT1 is a critical step for its membrane localization and subsequent activation. Activated c-Src then phosphorylates and activates Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and proliferation. The NMT1-mediated myristoylation of c-Src is therefore a crucial upstream event in a signaling cascade that promotes cell growth and survival.
NMT2 and the Bcl-2 Family Apoptosis Pathway
NMT2 plays a more significant role in apoptosis. The depletion of NMT2 leads to a more pronounced apoptotic effect compared to the depletion of NMT1. This is linked to the altered expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. While the precise myristoylated substrates of NMT2 that directly influence the Bcl-2 family are still under investigation, it is clear that NMT2 activity is a key factor in the balance between pro-apoptotic and anti-apoptotic signals.
Experimental Protocols
Determining the substrate specificity of NMT1 and NMT2 requires robust and sensitive enzymatic assays. Below are generalized protocols for in vitro N-myristoylation assays that can be adapted to compare the two isoforms.
General Workflow for In Vitro NMT Activity Assay
Detailed Methodologies
1. Fluorescence-Based NMT Activity Assay
This continuous assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.
-
Materials:
-
Recombinant human NMT1 and NMT2
-
Peptide substrate with an N-terminal glycine
-
Myristoyl-CoA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin - CPM)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the peptide substrate in assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of Myristoyl-CoA, and the fluorescent probe.
-
Add the recombinant NMT1 or NMT2 to each well to initiate the reaction.
-
Immediately place the plate in a fluorometer and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
2. ELISA-Based NMT Activity Assay
This endpoint assay utilizes a tagged peptide substrate and an antibody-based detection system.
-
Materials:
-
Recombinant human NMT1 and NMT2
-
FLAG-tagged peptide substrate
-
Myristoyl-CoA
-
Assay buffer
-
Anti-FLAG antibody-coated microplate
-
Biotinylated antibody against the myristoylated peptide
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Perform the enzymatic reaction by incubating NMT1 or NMT2 with varying concentrations of the FLAG-tagged peptide substrate and a fixed concentration of Myristoyl-CoA in assay buffer.
-
Stop the reaction after a defined time.
-
Transfer the reaction mixture to the anti-FLAG antibody-coated microplate and incubate to capture the peptide.
-
Wash the plate to remove unbound components.
-
Add the biotinylated anti-myristoyl-peptide antibody and incubate.
-
Wash the plate and add streptavidin-HRP conjugate.
-
After another wash, add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance values against the substrate concentrations to determine the kinetic parameters.
-
Conclusion
The available data, though not exhaustive, clearly indicate that NMT1 and NMT2 have distinct, though partially overlapping, roles in cellular processes, driven by differences in their substrate specificities. NMT1's preference for substrates involved in cell proliferation, such as c-Src, positions it as a key player in cell growth and a potential target in oncology. Conversely, NMT2's more pronounced involvement in apoptosis suggests its importance in maintaining cellular homeostasis and its potential as a target for diseases characterized by insufficient cell death. Further research, particularly large-scale comparative kinetic studies, is necessary to fully elucidate the substrate landscapes of these two important enzymes and to develop highly selective inhibitors for therapeutic applications.
References
- 1. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of NMT Inhibitors on Myristoyl-CoA Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key N-myristoyltransferase (NMT) inhibitors, with a focus on their interaction with Myristoyl-CoA. This analysis is supported by experimental data to aid in the selection and application of these compounds in research and development.
N-myristoyltransferases (NMTs) are crucial enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-coenzyme A (Myristoyl-CoA) to the N-terminal glycine of a wide range of cellular proteins. This irreversible modification, known as myristoylation, is vital for protein localization, signal transduction, and protein-protein interactions. The dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making NMTs attractive therapeutic targets. This guide focuses on a comparative analysis of three prominent NMT inhibitors: PCLX-001 (Zelenirstat), IMP-1088, and DDD85646, with a particular emphasis on their binding mechanism in relation to Myristoyl-CoA.
Executive Summary of NMT Inhibitor Performance
The inhibitory activities of PCLX-001, IMP-1088, and DDD85646 against human NMT1 and NMT2 are summarized below. These inhibitors exhibit potent, low nanomolar to sub-nanomolar efficacy. A key aspect of their mechanism is the cooperative binding with Myristoyl-CoA, where the presence of the lipid substrate significantly enhances the binding affinity of the inhibitor.
| Inhibitor | Target | IC50 | Kd | Reference |
| PCLX-001 (Zelenirstat) | hNMT1 | 5 nM | Not Reported | [1] |
| hNMT2 | 8 nM | Not Reported | [1] | |
| IMP-1088 | hNMT1 | <1 nM | <210 pM | [2] |
| hNMT2 | <1 nM | Not Reported | [2] | |
| DDD85646 | hNMT1 | 4 nM | 14 nM (with Myristoyl-CoA) | [3] |
| TbNMT | 2 nM | 1 nM (with Myristoyl-CoA), 33 nM (without Myristoyl-CoA) |
Table 1: Comparative Inhibitory Activity of Selected NMT Inhibitors. IC50 and Kd values indicate the potency of the inhibitors against human (h) and Trypanosoma brucei (Tb) NMT isoforms.
Mechanism of Action and Interaction with Myristoyl-CoA
NMT follows an ordered Bi-Bi reaction mechanism, where Myristoyl-CoA binds to the enzyme first, inducing a conformational change that opens the peptide-binding site for the substrate protein. The NMT inhibitors discussed here are competitive with the peptide substrate, binding to the pocket that would normally accommodate the N-terminal glycine of the target protein.
A crucial feature of these inhibitors is their cooperative binding with Myristoyl-CoA. The binding of Myristoyl-CoA to NMT stabilizes a conformation of the enzyme that has a higher affinity for the inhibitor. Conversely, the binding of the inhibitor can also stabilize the NMT-Myristoyl-CoA complex. This ternary complex (NMT-Myristoyl-CoA-Inhibitor) is a highly stable, closed conformation that effectively traps both the inhibitor and the Myristoyl-CoA, leading to potent inhibition of the myristoylation process.
Experimental evidence from Surface Plasmon Resonance (SPR) studies with DDD85646 demonstrates this cooperativity quantitatively. The binding affinity of DDD85646 for Trypanosoma brucei NMT (TbNMT) increased dramatically from a dissociation constant (Kd) of 33 nM in the absence of Myristoyl-CoA to 1 nM in its presence. This significant enhancement in binding affinity underscores the importance of the ternary complex formation in the mechanism of action of these inhibitors. While similar quantitative data for PCLX-001 and IMP-1088 are not as explicitly detailed in the available literature, the shared structural features and mechanism of action suggest a similar cooperative binding model.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of NMT inhibitors are provided below.
NMT Inhibition Assay (Fluorogenic Method)
This assay measures the release of Coenzyme A (CoA) as a byproduct of the NMT-catalyzed reaction, providing a sensitive method to determine inhibitor potency (IC50 values).
Materials:
-
Recombinant human NMT1 or NMT2 enzyme
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)
-
NMT inhibitors (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the NMT inhibitors in DMSO.
-
In a 96-well plate, add the following to each well:
-
NMT enzyme (final concentration ~18.9 nM)
-
Myristoyl-CoA (final concentration 4 µM)
-
Peptide substrate (final concentration 4 µM)
-
NMT inhibitor at various concentrations (final DMSO concentration should be consistent across all wells, e.g., 2.7%)
-
-
Incubate the reaction mixture at room temperature.
-
Add CPM to each well. CPM reacts with the free thiol group of the released CoA to produce a fluorescent adduct.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (NMT) and an analyte (inhibitor), allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant NMT enzyme
-
NMT inhibitor
-
Myristoyl-CoA
-
Running buffer (e.g., HBS-P+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the NMT enzyme onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the NMT inhibitor in running buffer. For studying cooperativity, prepare two sets of dilutions: one with and one without a fixed concentration of Myristoyl-CoA (e.g., 100 nM) in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) in real-time. This represents the association phase.
-
After the association phase, flow running buffer (with or without Myristoyl-CoA, corresponding to the inhibitor solution) over the sensor surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove the bound inhibitor before the next injection.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the Kd (kd/ka).
-
Compare the Kd values obtained in the presence and absence of Myristoyl-CoA to quantify the cooperativity.
Visualizing NMT Signaling and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the NMT signaling pathway and the experimental workflow for analyzing NMT inhibitor binding.
Conclusion
PCLX-001, IMP-1088, and DDD85646 are highly potent inhibitors of N-myristoyltransferases. Their mechanism of action involves binding to the peptide substrate pocket of the enzyme in a manner that is cooperative with Myristoyl-CoA. This leads to the formation of a stable ternary complex, effectively inhibiting the myristoylation of target proteins. The quantitative data available for DDD85646 provides a clear example of this cooperativity, a phenomenon likely shared by PCLX-001 and IMP-1088. Understanding this cooperative binding mechanism is essential for the rational design and application of novel NMT inhibitors in therapeutic development. Further quantitative studies on the cooperativity of PCLX-001 and IMP-1088 with Myristoyl-CoA would provide a more complete comparative picture and could guide the development of next-generation NMT-targeted therapies.
References
A Comparative Analysis of Myristoyl-CoA Analogs as N-Myristoyltransferase Substrates for Researchers and Drug Development Professionals
An in-depth review of the kinetic profiles of various Myristoyl-CoA analogs reveals key structural determinants for N-Myristoyltransferase (NMT) substrate specificity. This guide synthesizes experimental data to provide a comparative overview of these analogs, offering valuable insights for researchers in chemical biology and professionals in drug discovery targeting NMT-related pathways.
N-myristoylation, the covalent attachment of a myristoyl group to the N-terminal glycine of target proteins, is a critical co- and post-translational modification in eukaryotes. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in protein-membrane interactions, signal transduction, and protein stability.[1][2] The stringent substrate specificity of NMT, particularly for myristoyl-CoA, has made the development of analogs a focal point for both investigating the enzyme's mechanism and designing potent and specific inhibitors. This guide provides a comparative kinetic analysis of various myristoyl-CoA analogs based on published experimental findings.
Kinetic Parameters of Myristoyl-CoA Analogs
The efficacy of a myristoyl-CoA analog as an NMT substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher binding affinity of the analog for the enzyme, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency for a given substrate. The following table summarizes the kinetic data for a selection of myristoyl-CoA analogs from various studies.
| Myristoyl-CoA Analog | Enzyme Source | Km (µM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Myristoyl-CoA | Homo sapiens NMT1 | 8.24 ± 0.62 | - | - | [1] |
| Myristoyl-CoA | Homo sapiens NMT2 | 7.24 ± 0.79 | - | - | [1] |
| Myristoyl-CoA | Murine NMT1 | 14 | - | - | [2] |
| Myristoyl-CoA | Murine NMT2 | 9 | - | - | |
| Acetyl-CoA | Homo sapiens NMT1 | Similar to Myristoyl-CoA | Similar to Myristoyl-CoA | Similar to Myristoyl-CoA | |
| S-(2-oxopentadecyl)-CoA (Inhibitor) | Bovine Brain NMT | Ki = 24 nM | - | - | |
| (Z)-5-Hexadecenoyl-CoA | Saccharomyces cerevisiae Nmt1p | Approaches Myristoyl-CoA activity | - | - | |
| Y6-Hexadecynoyl-CoA | Saccharomyces cerevisiae Nmt1p | Approaches Myristoyl-CoA activity | - | - |
It is noteworthy that while acetyl-CoA can be a surprisingly efficient substrate for NMT in vitro, competition experiments demonstrate a strong preference for myristoyl-CoA, suggesting that binding affinity is a more critical determinant of substrate specificity in a cellular context.
Key Structural Features Influencing NMT Substrate Specificity
Experimental data from various analogs have elucidated the structural requirements for effective NMT binding and catalysis:
-
Acyl Chain Length: NMT exhibits a strong preference for a 14-carbon acyl chain. Analogs with significantly shorter or longer chains are generally poor substrates. However, some longer-chain fatty acids, such as palmitate (C16:0), can be accommodated if they contain specific structural modifications.
-
Hydrophobicity and Heteroatom Substitution: Studies with oxygen- or sulfur-substituted myristic acid analogs indicate that NMT selects fatty acyl substrates primarily based on chain length rather than hydrophobicity. These heteroatom-substituted analogs can serve as good NMT substrates in vitro.
-
Conformational Constraints: The introduction of double or triple bonds in the acyl chain can influence substrate activity. For instance, cis double bonds or triple bonds at specific positions in palmitoyl-CoA can mimic the bent conformation of myristoyl-CoA within the NMT active site, thereby enhancing their substrate efficiency. Myristelaidoyl (14:1, delta 9,10-trans) CoA is a significantly better substrate than its cis isomer, myristoleoyl CoA.
-
Non-hydrolyzable Analogs as Inhibitors: Analogs designed to be non-hydrolyzable, such as those with a ketone group at the C2 position of the acyl chain, can act as potent competitive inhibitors of NMT. These inhibitors bind to the active site but cannot be transferred to the peptide substrate.
Experimental Methodologies
The kinetic characterization of Myristoyl-CoA analogs as NMT substrates typically involves in vitro enzymatic assays. Below are detailed protocols for common assays cited in the literature.
Fluorescence-Based NMT Activity Assay
This continuous, real-time assay monitors the production of Coenzyme A (CoA), a product of the N-myristoylation reaction.
Principle: The free thiol group of the released CoA reacts with a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), leading to an increase in fluorescence that is proportional to NMT activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT).
-
Component Addition: In a microplate well, add the following components in order:
-
NMT enzyme (recombinant human NMT1 or NMT2).
-
Myristoyl-CoA analog (at varying concentrations for kinetic analysis).
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like pp60src).
-
CPM fluorescent dye.
-
-
Initiation and Measurement: Initiate the reaction by adding the peptide substrate. Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 390 nm and emission at 470 nm).
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curve. Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.
ELISA-Based NMT Activity Assay
This endpoint assay offers a non-radioactive method for measuring NMT activity and is suitable for high-throughput screening.
Principle: An azido-functionalized Myristoyl-CoA analog is enzymatically transferred to a FLAG-tagged peptide substrate. The resulting azido-peptide is then coupled to a biotin-phosphine probe via Staudinger ligation. The biotinylated peptide is captured on an anti-FLAG antibody-coated plate and detected with streptavidin-peroxidase.
Protocol:
-
NMT Reaction:
-
Incubate the NMT enzyme with the azido-dodecanoyl-CoA analog and a FLAG-tagged peptide substrate in a suitable reaction buffer.
-
-
Staudinger Ligation:
-
Stop the NMT reaction and add a phosphine-biotin reagent to the mixture to couple biotin to the azido-peptide.
-
-
ELISA Detection:
-
Transfer the reaction mixture to an anti-FLAG antibody-coated microplate and incubate to allow capture of the peptide.
-
Wash the plate to remove unbound components.
-
Add streptavidin-peroxidase conjugate and incubate.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., TMB) and measure the resulting absorbance at the appropriate wavelength.
-
-
Data Analysis: The absorbance is proportional to the amount of myristoylated peptide produced. Kinetic parameters can be determined by varying the substrate concentrations.
Visualizing NMT-Related Pathways and Workflows
To further aid in the understanding of NMT function and the experimental approaches to its study, the following diagrams have been generated.
References
A Comparative Guide to Myristoyl-CoA Utilization in Diverse Cellular Landscapes
For Researchers, Scientists, and Drug Development Professionals
Myristoyl-CoA, a 14-carbon saturated fatty acyl-CoA, plays a pivotal role in cellular physiology, primarily through the irreversible post-translational modification of proteins known as N-myristoylation. This lipid modification, catalyzed by N-myristoyltransferase (NMT), is crucial for protein localization, signal transduction, and protein-protein interactions. Aberrations in Myristoyl-CoA utilization and N-myristoylation are implicated in various pathologies, including cancer and infectious diseases, making the study of its cell-type-specific metabolism a critical area of research for therapeutic development. This guide provides a comparative analysis of Myristoyl-CoA utilization across different cell types, supported by experimental data and detailed methodologies.
Quantitative Comparison of N-myristoyltransferase (NMT) Activity and Expression
The utilization of Myristoyl-CoA for protein N-myristoylation is primarily governed by the expression and activity of two isozymes, NMT1 and NMT2. These isozymes exhibit distinct substrate specificities and play non-redundant roles in cellular processes.[1][2] The following tables summarize the differential expression and kinetic parameters of NMTs in various cell types.
| Cell Type Comparison | NMT Isozyme | Fold Change in Expression (Cancer vs. Normal) | Key Findings | References |
| Breast Cancer | NMT1 | Upregulated (3.7-fold on average) | NMT1 expression is associated with higher histologic grade and proliferation rate. | [3][4] |
| NMT2 | Undetectable in the majority of breast cancers | Detectable NMT2 correlates with poorer overall survival. | [4] | |
| Colon Cancer | NMT1 | Upregulated (3.1-fold on average) | Elevated NMT1 expression is an early event in colon carcinogenesis. | |
| Lung Cancer | NMT1 | Upregulated (2.3-fold on average) | Increased NMT1 expression is observed. | |
| Ovarian Cancer | NMT1 | Upregulated (1.8-fold on average) | NMT1 upregulation is noted. | |
| SK-OV-3 (Ovarian Cancer) vs. HT-29 (Colon Cancer) | NMT1 | - | Ablation of NMT1 inhibits cell proliferation in both cell lines. | |
| NMT2 | - | Depletion of NMT2 has a more pronounced apoptotic effect than NMT1 depletion. |
Table 1: Differential Expression of N-myristoyltransferases in Cancer vs. Normal Tissues. This table highlights the significant upregulation of NMT1 in several cancer types, suggesting an increased demand for Myristoyl-CoA-dependent protein modification in tumorigenesis. The distinct roles and expression patterns of NMT1 and NMT2 underscore their potential as isoform-specific therapeutic targets.
| NMT Isozyme | Substrate (Peptide) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) | Reference |
| Human NMT1 | HIV-1 Gag | 330 ± 84 | 0.265 ± 0.057 | 0.0008 | |
| HIV-1 Nef | 11 ± 1 | 0.052 ± 0.010 | 0.0047 | ||
| Human NMT2 | HIV-1 Gag | 196 ± 96 | 0.107 ± 0.053 | 0.0005 | |
| HIV-1 Nef | 1.5 ± 0.3 | 0.032 ± 0.004 | 0.0213 | ||
| Human NMT1 | Hs pp60src (2-9) | 2.76 ± 0.21 | - | - | |
| Human NMT2 | Hs pp60src (2-9) | 2.77 ± 0.14 | - | - |
Table 2: Kinetic Parameters of Human NMT1 and NMT2 for Viral and Kinase Peptide Substrates. This table presents the Michaelis-Menten constants (Km) and catalytic rates (kcat) of NMT1 and NMT2 for specific peptide substrates. The data reveals that NMT2 has a significantly higher catalytic efficiency (kcat/Km) for the HIV-1 Nef peptide compared to NMT1, highlighting the isozyme-specific substrate preferences that can influence Myristoyl-CoA utilization in different biological contexts, such as viral infection.
Signaling Pathways and Myristoyl-CoA Utilization
The demand for Myristoyl-CoA is intricately linked to the activation of various signaling pathways that rely on N-myristoylated proteins. Below are diagrams illustrating key pathways where Myristoyl-CoA utilization is critical.
Experimental Protocols
Accurate measurement of Myristoyl-CoA utilization is paramount for comparative studies. Below are detailed methodologies for key experiments.
N-myristoyltransferase (NMT) Activity Assay (Fluorescence-based)
This continuous, non-radioactive assay measures the production of Coenzyme A (CoA) during the N-myristoylation reaction.
Materials:
-
Purified recombinant human NMT1 or NMT2
-
Myristoyl-CoA solution
-
Peptide substrate (e.g., a peptide derived from a known myristoylated protein like c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Mix: In each well of a 96-well plate, combine the assay buffer, NMT enzyme (final concentration ~5-10 nM), and CPM dye (final concentration ~5 µM).
-
Initiate Reaction: Start the reaction by adding the peptide substrate and Myristoyl-CoA (final concentrations can be varied for kinetic analysis, typically in the low µM range).
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity (excitation ~390 nm, emission ~470 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. For kinetic parameter determination, perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantification of Intracellular Myristoyl-CoA by LC-MS/MS
This method allows for the sensitive and specific quantification of Myristoyl-CoA from cell lysates.
Materials:
-
Cultured cells of interest
-
Ice-cold methanol
-
Internal standard (e.g., ¹³C-labeled Myristoyl-CoA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis and Extraction:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and quench metabolic activity by adding ice-cold 80% methanol containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify Myristoyl-CoA and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for Myristoyl-CoA should be optimized beforehand.
-
-
Data Analysis:
-
Calculate the peak area ratio of endogenous Myristoyl-CoA to the internal standard.
-
Determine the absolute concentration of Myristoyl-CoA by comparing the peak area ratio to a standard curve generated with known concentrations of Myristoyl-CoA.
-
Conclusion
The utilization of Myristoyl-CoA exhibits significant variation across different cell types, largely driven by the differential expression and activity of NMT isozymes and the specific signaling pathways active within a given cell. Cancer cells, in particular, often display an increased reliance on N-myristoylation for their proliferative and survival advantages. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these differences, paving the way for a deeper understanding of Myristoyl-CoA metabolism and the development of targeted therapeutics against diseases characterized by its dysregulation.
References
- 1. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Researcher's Guide to Orthogonal Methods for Confirming Protein N-Myristoylation
An objective comparison of techniques and experimental support for researchers, scientists, and drug development professionals.
The covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, known as N-myristoylation, is a critical lipid modification that governs protein localization, stability, and function.[1][2] This modification is implicated in a wide array of cellular processes, including signal transduction, apoptosis, and oncogenesis, making N-myristoylated proteins and the responsible N-myristoyltransferase (NMT) enzymes attractive therapeutic targets.[3][4][5] Given the significance of this post-translational modification, rigorous and reliable methods for its confirmation are paramount. This guide provides a comparative overview of orthogonal methods to validate protein N-myristoylation, complete with experimental protocols and data to aid in the selection of the most appropriate techniques for your research needs.
Orthogonal validation, which employs two or more independent and dissimilar methods to confirm a result, is an indispensable component of rigorous post-translational modification analysis. For N-myristoylation, a multi-pronged approach often begins with in silico prediction, followed by experimental validation through metabolic labeling and definitive characterization by mass spectrometry. The use of specific inhibitors of N-myristoyltransferases (NMTs) provides a powerful chemical biology tool to further corroborate the modification.
Comparison of Key Orthogonal Methods for N-Myristoylation Confirmation
| Method | Principle | Advantages | Limitations | Throughput | Quantitative? |
| Metabolic Labeling (Radioactive) | Incorporation of radiolabeled myristic acid (e.g., [³H]myristic acid) into proteins in living cells or in vitro translation systems, followed by detection via autoradiography or fluorography. | High sensitivity; considered a gold standard for demonstrating direct fatty acid incorporation. | Use of radioactivity requires specialized handling and disposal; low throughput; detection can be slow. | Low | Semi-quantitative |
| Metabolic Labeling (Click Chemistry) | Incorporation of myristic acid analogs with bioorthogonal handles (e.g., an alkyne or azide group) into proteins. The tagged proteins are then detected via click chemistry ligation to a reporter molecule (e.g., fluorophore or biotin). | Non-radioactive and safer; enables versatile detection (fluorescence, affinity purification); higher throughput than radioactive methods. | Potential for analogs to have different metabolic fates or incorporation efficiencies compared to native myristic acid; steric hindrance from the tag could affect protein function. | Moderate to High | Yes (with appropriate controls and detection methods) |
| Mass Spectrometry | Identification of the myristoyl group on the N-terminal glycine of a protein or peptide via its characteristic mass shift (+210 Da). Tandem MS (MS/MS) can pinpoint the modification site. | Provides definitive, direct evidence of myristoylation and identifies the precise modification site. | Can be challenging to detect low-abundance myristoylated proteins; requires specialized equipment and expertise in data analysis. | Low to Moderate | Yes (label-free or label-based quantification) |
| NMT Inhibitor Treatment | Use of specific N-myristoyltransferase (NMT) inhibitors to block the attachment of myristate to substrate proteins. The loss of myristoylation-dependent phenomena (e.g., membrane localization) or a shift in protein migration on SDS-PAGE can be observed. | Provides functional evidence for N-myristoylation; can be used to study the biological consequences of inhibiting this modification. | Potential for off-target effects of the inhibitor; requires a specific and potent inhibitor. | High (for cellular assays) | Indirectly |
| In Silico Prediction | Algorithms that predict potential N-myristoylation sites based on the primary amino acid sequence. | High throughput; cost-effective; useful for initial screening of protein candidates. | Prone to false positives and negatives; experimental validation is essential. | Very High | No |
Experimental Protocols
Metabolic Labeling with [³H]Myristic Acid
This protocol is adapted from studies involving metabolic labeling in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., COS-1, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]Myristic acid
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE reagents and equipment
-
Fluorographic enhancer solution
-
X-ray film or digital autoradiography system
Procedure:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Replace the culture medium with fresh medium containing [³H]myristic acid (typically 0.5-1 mCi/mL).
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
(Optional) Immunoprecipitate the protein of interest using a specific antibody.
-
Separate the proteins by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C or use a digital autoradiography system.
Click Chemistry-Based Metabolic Labeling
This protocol describes the use of an alkyne-tagged myristic acid analog for subsequent detection.
Materials:
-
Cultured cells
-
Myristic acid alkyne analog (e.g., 13-tetradecynoic acid)
-
Click chemistry reaction components:
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate or THPTA)
-
A copper chelator/ligand (e.g., TBTA)
-
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells and treat with the myristic acid alkyne analog for a specified period (e.g., 4-16 hours).
-
Harvest and lyse the cells.
-
Perform the click reaction by adding the azide reporter tag, CuSO₄, and the reducing agent to the cell lysate. Incubate at room temperature for 1-2 hours.
-
Quench the reaction (if necessary).
-
Analyze the labeled proteins by in-gel fluorescence scanning (if a fluorescent azide was used) or by affinity purification followed by Western blotting (if a biotin azide was used).
Mass Spectrometry Analysis of N-Myristoylation
This protocol provides a general workflow for identifying N-myristoylation by mass spectrometry.
Materials:
-
Purified protein of interest or complex protein mixture
-
Protease (e.g., trypsin)
-
Mass spectrometer (e.g., LTQ Orbitrap)
-
LC-MS/MS system
-
Database search software (e.g., Mascot, Sequest)
Procedure:
-
Separate the protein sample by SDS-PAGE.
-
Excise the protein band of interest.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the peptides from the gel.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.
-
Search the resulting MS/MS spectra against a protein database. Specify N-myristoylation of N-terminal glycine as a variable modification (+210.1987 Da).
-
Analyze the data to identify peptides with the characteristic mass shift of myristoylation at the N-terminal glycine. The MS/MS fragmentation pattern will confirm the modification site.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to confirm N-myristoylation and a simplified signaling pathway involving a myristoylated protein.
Caption: Workflow for orthogonal validation of N-myristoylation.
Caption: Role of N-myristoylation in membrane targeting and signaling.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Comparative Proteomics of the Myristoylated Proteome
For researchers, scientists, and drug development professionals, understanding the intricacies of protein N-myristoylation is critical for dissecting cellular signaling pathways and identifying novel therapeutic targets. This fatty acylation, the covalent attachment of a 14-carbon myristate to an N-terminal glycine, is a key regulator of protein localization and function.[1][2] The choice of analytical technique to study the myristoylated proteome (myristoylome) can significantly impact the depth and accuracy of the findings. This guide provides an objective comparison of the leading methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
Comparing the Methods: A Quantitative Overview
The selection of a proteomic strategy for studying myristoylation hinges on the specific research question, available resources, and the desired balance between identifying endogenous modification sites and achieving high enrichment efficiency. The primary methods in current use are metabolic labeling with myristic acid analogs, liquid-liquid extraction for the enrichment of endogenous myristoylated peptides, and a complementary sortase-mediated approach for profiling non-myristoylated proteins.
| Method | Principle | Typical Number of Identifications (Human Cells) | Advantages | Disadvantages | Primary Application |
| Metabolic Labeling with YnMyr | Incorporation of a myristic acid analog with a clickable alkyne tag (YnMyr) into proteins, followed by click chemistry-based enrichment.[3][4][5] | 87 co-translationally myristoylated proteins identified in human cell lines. | High efficiency and specificity for newly synthesized proteins. Enables dynamic labeling studies. Compatible with in-gel fluorescence visualization. | May not capture all endogenous myristoylation due to analog structure. Potential for off-target labeling of other lipidated proteins. Does not directly identify endogenous modification sites without further validation. | Global profiling of NMT substrates. Studying dynamic changes in myristoylation. |
| Liquid-Liquid Extraction (LLE) | Enrichment of hydrophobic myristoylated peptides from a protein digest based on their partitioning into an organic solvent. | 75 protein N-terminal myristoylation sites identified in HeLa cells. | Identifies endogenous myristoylation sites directly. Does not require chemical labeling or genetic manipulation. Applicable to in vivo tissue samples. | May have lower enrichment efficiency for less hydrophobic myristoylated peptides. The number of identified sites can be influenced by the choice of protease and extraction solvent. | Global analysis of endogenous protein N-terminal myristoylation sites. Profiling tissue-specific lipidation. |
| Sortase-Mediated Labeling | Enzymatic labeling of proteins with a free N-terminal glycine that are not myristoylated, often used in conjunction with N-myristoyltransferase (NMT) inhibitors. | Not directly comparable as it identifies non-myristoylated proteins. | Provides a "gain-of-signal" for NMT inhibition. Complements metabolic labeling approaches. Can be used in complex samples not amenable to metabolic tagging. | Indirectly measures myristoylation by profiling the absence of the modification. Requires expression of proteins with an N-terminal glycine. | Assessing target engagement of NMT inhibitors. Whole-proteome profiling of free N-terminal glycines. |
Visualizing the Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the key steps in each experimental workflow.
Key Signaling Pathways Involving Myristoylation
Myristoylation is integral to numerous signaling cascades, primarily by facilitating the membrane localization of key signaling proteins.
Src Kinase Signaling
N-myristoylation is essential for the membrane attachment and kinase activity of the proto-oncogene tyrosine-protein kinase Src. This localization is a prerequisite for Src to phosphorylate its downstream targets and activate pathways involved in cell proliferation and migration, such as the FAK and MAPK signaling pathways.
G-Protein Signaling
In G-protein-coupled receptor (GPCR) signaling, myristoylation of the Gα subunit, along with other lipid modifications, tethers the G-protein heterotrimer to the inner surface of the plasma membrane. This localization is crucial for the G-protein to interact with its cognate GPCR and subsequently activate downstream effectors upon receptor stimulation.
ARF Proteins in Vesicular Trafficking
ADP-ribosylation factors (ARFs) are small GTPases that play a central role in vesicular trafficking. N-myristoylation of ARF proteins is required for their biological activity, including their ability to cycle between GDP-bound (inactive) and GTP-bound (active) states at the membrane surface. This modification, along with an N-terminal amphipathic helix, facilitates the stable membrane association of GTP-bound ARF, which is a critical step in the recruitment of coat proteins and the formation of transport vesicles.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Metabolic Labeling of Myristoylated Proteins with YnMyr
This protocol is adapted from established methods for the metabolic labeling and enrichment of myristoylated proteins.
Materials:
-
YnMyr (alkynyl myristic acid analog)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and an azide-functionalized biotin tag.
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Desalting columns
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing YnMyr at a final concentration of 25-50 µM.
-
Incubate the cells for 4-16 hours to allow for the metabolic incorporation of the analog.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reagents in the following order, vortexing between each addition: azide-biotin tag (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO₄ (final concentration 1 mM).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotin-tagged proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the peptide mixture using a desalting column.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction of Endogenous Myristoylated Peptides
This protocol is based on a method for the enrichment of hydrophobic lipidated peptides.
Materials:
-
Cell or tissue sample
-
Lysis and protein extraction reagents
-
Protease (e.g., Trypsin/LysC mix)
-
Organic solvents (e.g., heptanol, octanol)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Protein Extraction and Digestion:
-
Homogenize cells or tissues and extract total protein using a standard protocol.
-
Perform in-solution digestion of the protein extract with a suitable protease (e.g., Trypsin/LysC) overnight at 37°C.
-
Desalt the resulting peptide mixture.
-
-
Liquid-Liquid Extraction:
-
Dissolve the dried peptide digest in 0.5% TFA.
-
Add an equal volume of an organic solvent (e.g., heptanol or octanol).
-
Vortex vigorously for 10 minutes to ensure thorough mixing.
-
Centrifuge at 18,000 x g for 5 minutes to separate the aqueous and organic phases.
-
-
Collection and Preparation for Analysis:
-
Carefully collect the upper organic phase containing the hydrophobic myristoylated peptides.
-
Evaporate the organic solvent using a vacuum centrifuge.
-
Reconstitute the dried peptides in a solution suitable for nanoLC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a nanoLC-MS/MS system.
-
Employ a specialized gradient program with a high concentration of acetonitrile to effectively elute the hydrophobic myristoylated peptides.
-
Protocol 3: Sortase-Mediated Labeling of Non-Myristoylated Proteins
This protocol describes a general method for the enzymatic labeling of proteins with an N-terminal glycine using Sortase A.
Materials:
-
Purified Sortase A enzyme
-
Target protein with an N-terminal glycine
-
Sortase A substrate probe (e.g., a peptide with an LPXTG motif and a biotin or fluorophore tag)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein (10-50 µM final concentration), the LPXTG-containing probe (0.5-1 mM final concentration), and Sortase A (1-10 µM final concentration) in the sortase reaction buffer.
-
Include appropriate controls (e.g., reaction without Sortase A, reaction without the target protein).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction products by SDS-PAGE followed by Coomassie staining or western blot (if using a tagged probe) to confirm the labeling of the target protein.
-
-
Proteomic Analysis (Optional):
-
For proteome-wide analysis, the reaction can be performed in a cell lysate.
-
If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry, following a similar procedure as outlined in Protocol 1.
-
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Myristoylation profiling in human cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristoyl Coenzyme A: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Myristoyl Coenzyme A is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. [1][2] This guide provides detailed procedures for its safe and compliant disposal in a laboratory setting. Adherence to institutional and local regulations is paramount.
I. Immediate Safety and Handling Considerations
While this compound is not deemed hazardous, standard laboratory safety protocols should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. In case of contact with eyes or skin, rinse thoroughly with water.[2]
-
Spill Response: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
II. Chemical Profile and Hazard Analysis
The following table summarizes the key safety and physical properties of this compound, based on available Safety Data Sheets (SDS).
| Property | Data | Citation |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Hazard Pictograms | None | |
| Signal Word | None | |
| Hazard Statements | None | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Formulation | Typically a solid | |
| Solubility | Soluble in water (10 mg/ml) | |
| Hazardous Decomposition | No dangerous decomposition products known |
III. Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound.
Step 1: Institutional and Regulatory Verification
-
Consult Institutional Policy: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or chemical hygiene plan. Local regulations and institutional policies will ultimately dictate the acceptable disposal method. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a designated waste stream.
Step 2: Waste Characterization and Segregation
-
Confirm Non-Hazardous Status: Verify that the this compound waste is not mixed with any hazardous substances. If it is combined with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.
-
Segregate Waste: Do not mix non-hazardous waste with hazardous waste streams. This prevents unnecessary and costly hazardous waste disposal.
Step 3: Selection of Disposal Method
Based on the non-hazardous and water-soluble nature of this compound, and subject to institutional approval, one of the following methods will be appropriate:
Method A: Drain Disposal (for Aqueous Solutions)
This method is suitable for small quantities of this compound dissolved in water.
-
Confirm Eligibility: Ensure your local wastewater treatment authority and institutional EHS guidelines permit the drain disposal of non-hazardous, water-soluble biochemicals.
-
Dilution: If the solution is concentrated, dilute it further with water.
-
Disposal: Slowly pour the solution down the drain with a copious amount of running water (at least 20 parts water to 1 part solution). This ensures the substance is well-diluted within the sanitary sewer system.
-
Log Entry: Record the disposal in your laboratory waste log, noting the chemical name, quantity, and date of disposal.
Method B: Solid Waste Disposal
This method is appropriate for the solid form of this compound or for laboratories where drain disposal of chemicals is prohibited.
-
Packaging: Place the solid this compound in a well-sealed, clearly labeled container. The label should identify the contents as "Non-Hazardous Waste: this compound."
-
Disposal Route: Dispose of the container in the designated non-hazardous laboratory waste stream, as directed by your institution. This may be a specific bin for chemical solids that are destined for a sanitary landfill. Do not place it in general laboratory trash cans that may be handled by custodial staff unfamiliar with chemical waste.
Step 4: Disposal of Empty Containers
-
Rinsing: Triple-rinse the empty container with water.
-
Rinsate Disposal: The rinsate, containing trace amounts of this compound, can typically be disposed of down the drain with ample water, subject to the same institutional approvals mentioned in Method A.
-
Container Disposal: Once rinsed, deface or remove the original chemical label to prevent confusion. The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
Essential Safety and Logistics for Handling Myristoyl Coenzyme A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of biochemicals like Myristoyl coenzyme A (Myristoyl-CoA) is paramount. This guide provides immediate, essential information for the operational use and disposal of Myristoyl-CoA, grounded in a precautionary approach to laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for Myristoyl-CoA indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a precautionary principle should always be applied in a laboratory setting.[1] One supplier recommends that the material be considered hazardous until more information is available, advising users to avoid ingestion, inhalation, and contact with eyes and skin.[2]
Minimum PPE Requirements:
A comprehensive assessment of the work area and procedures is necessary to determine the appropriate level of PPE.[3] The minimum required PPE for handling Myristoyl-CoA in a laboratory setting includes:
-
Lab Coat: To protect skin and clothing from potential splashes.[3]
-
Protective Eyewear: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as preparing solutions, chemical splash goggles should be worn.
-
Gloves: Disposable nitrile gloves are standard for incidental contact. If prolonged contact is anticipated, or if working with a solution, consider double-gloving or using gloves with higher chemical resistance. Always remove and replace gloves immediately after any contact with the chemical.
-
Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory environment to protect against spills and physical hazards.
Enhanced Precautions:
-
Face Shield: When preparing stock solutions or handling larger quantities where there is a significant splash hazard, a face shield should be worn in addition to safety goggles.
-
Respiratory Protection: While not typically required based on current SDS information, if there is a potential for aerosolization (e.g., during sonication to dissolve the compound) and engineering controls like a fume hood are not available, a risk assessment should be performed to determine if respiratory protection is needed.
Operational Plan: Handling and Experimental Protocols
Storage and Stability:
Myristoyl-CoA is typically supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.
Preparation of Stock Solutions:
Myristoyl-CoA imidazole salt is soluble in water at approximately 10 mg/mL. The hydrate form is soluble in PBS (pH 7.2) at 10 mg/mL.
-
Step 1: Pre-Weighing Preparation. Before handling, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Step 2: Weighing. Handle the solid compound in a designated area, such as a weighing station or a chemical fume hood, to minimize the potential for inhalation or contamination.
-
Step 3: Dissolving. To prepare a stock solution, dissolve the solid Myristoyl-CoA in the appropriate solvent (e.g., water or PBS). If solubility is an issue, the tube can be warmed to 37°C and sonicated.
-
Step 4: Storage of Solution. Aqueous solutions of Myristoyl-CoA are not recommended to be stored for more than one day. For longer-term storage of solutions, it is best to prepare aliquots and store them at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Disposal Plan
Currently, Myristoyl-CoA is not classified as a hazardous substance for transportation. As such, disposal should follow standard laboratory procedures for non-hazardous chemical waste. However, it is crucial to consult and adhere to all local, state, and federal regulations, and to confirm disposal procedures with your institution's environmental health and safety (EHS) department.
General Disposal Guidelines:
-
Solid Waste: Uncontaminated vials and packaging can be disposed of as regular lab waste. Any materials lightly contaminated with Myristoyl-CoA, such as weighing paper or pipette tips, should be placed in a designated chemical waste container.
-
Liquid Waste: Unused or waste solutions of Myristoyl-CoA should be collected in a clearly labeled hazardous waste container for liquids. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines.
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Formula | C35H62N7O17P3S (form may vary, e.g., hydrate, imidazole salt, lithium salt) | |
| Molecular Weight | ~977.9 - 1182.1 g/mol (depending on the salt form) | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Temperature | -20°C | |
| Long-Term Stability | ≥ 4 years at -20°C | |
| Solubility | Water: ~10 mg/mL; PBS (pH 7.2): 10 mg/mL | |
| Aqueous Solution Stability | Not recommended for storage > 1 day | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling and storage of Myristoyl-CoA.
Caption: Decision logic for selecting appropriate PPE for Myristoyl-CoA.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
